Flurazole

Catalog No.
S602702
CAS No.
72850-64-7
M.F
C12H7ClF3NO2S
M. Wt
321.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flurazole

CAS Number

72850-64-7

Product Name

Flurazole

IUPAC Name

benzyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Molecular Formula

C12H7ClF3NO2S

Molecular Weight

321.7 g/mol

InChI

InChI=1S/C12H7ClF3NO2S/c13-11-17-9(12(14,15)16)8(20-11)10(18)19-6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

MKQSWTQPLLCSOB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C2=C(N=C(S2)Cl)C(F)(F)F

solubility

1.55e-06 M

Synonyms

benzyl 2-chloro-4-trifluoromethyl-1,3-thiazole-5-carboxylate, flurazole

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(N=C(S2)Cl)C(F)(F)F

The exact mass of the compound Flurazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.55e-06 m. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Safeners. However, this does not mean our product can be used or applied in the same or a similar way.

Flurazole Mechanism of Action as a Safener

Author: Smolecule Technical Support Team. Date: February 2026

Flurazole does not directly kill weeds but protects crops like grain sorghum from injury caused by certain herbicides (e.g., acetochlor, alachlor, metolachlor) [1] [2]. It acts by enhancing the crop's metabolic detoxification pathways.

  • Biochemical Mode of Action: this compound enhances the cytochrome P450-mediated oxidative metabolism of the herbicide within the crop plant. This process is followed by the conjugation of the metabolized herbicide, making it less toxic. The conjugated products are then safely sequestered within the plant [1]. In essence, this compound helps the crop plant to more rapidly break down and neutralize the herbicide before it can cause harm.
  • Physiological Effects: Research on grain sorghum has shown that this compound does not always completely protect the primary root from herbicide-induced growth inhibition. Its protective effect is more pronounced when nutrients are available and is particularly effective in stimulating the growth of mesocotyl roots and protecting the second adventitious root system [2].

Quantitative Data on this compound

The table below summarizes key physicochemical and environmental fate properties of this compound from the Pesticide Properties DataBase [1].

Property Value Notes
Molecular Formula C₁₂H₇ClF₃NO₂S [1]
Molecular Mass 321.70 g/mol [1]
Water Solubility 0.5 mg/L @ 20°C, pH 7 Considered low solubility [1]
Octanol-Water Partition Coefficient (Log P) 3.41 Indicates high lipophilicity [3]
Vapor Pressure 3.90 x 10⁻² mPa @ 20°C Considered low volatility [1]
Mammalian Acute Oral LD₅₀ (Rat) >5000 mg/kg Classified as low toxicity [1]
Avian Acute LD₅₀ (Northern Bobwhite) >2510 mg/kg Classified as low toxicity [1]
General Biodegradability Not provided Data is lacking [1]

Experimental Insights and Protocols

While the search results do not provide step-by-step laboratory protocols, they highlight key methodological considerations from published studies.

  • Model System: The primary model organism used in this research is grain sorghum (Sorghum bicolor) [2].
  • Key Growth Variables Measured: Experiments evaluated the effects on different parts of the seedling, specifically measuring:
    • Inhibition of primary root growth
    • Stimulation of mesocotyl root growth
    • Protection of the second adventitious root system [2]
  • Critical Experimental Condition: A key finding was that the safening effect of this compound was more evident in the presence of nutrients compared to distilled water alone. This suggests that the plant's metabolic energy and resources are crucial for the detoxification mechanism to function effectively [2].

Visualizing the Mechanism and Experiment

The following diagrams, created with Graphviz, illustrate the proposed mechanism of this compound and a generalized experimental workflow.

G This compound Safener Mechanism Herbicide Herbicide (e.g., Acetochlor) CropCell Crop Plant Cell Herbicide->CropCell Metabolism Oxidative Metabolism CropCell->Metabolism This compound This compound Safener P450 Cytochrome P450 Enzymes This compound->P450 Enhances P450->Metabolism Conjugation Conjugation Metabolism->Conjugation Detoxification Detoxified & Sequestrated Conjugation->Detoxification

This compound enhances P450 metabolism and conjugation of herbicides in crops.

G Generalized Root Growth Experiment Start Sorghum Seeds Treatment Treatment Groups Start->Treatment T1 Control (No chemicals) Treatment->T1 T2 Herbicide Only Treatment->T2 T3 Herbicide + this compound Treatment->T3 Growth Growth in Medium T1->Growth T2->Growth T3->Growth G1 With Nutrients Growth->G1 G2 Distilled Water Growth->G2 Measure Measure Root Growth G1->Measure G2->Measure M1 Primary Root Measure->M1 M2 Mesocotyl Root Measure->M2 M3 Adventitious Roots Measure->M3

Workflow for testing this compound effects on sorghum root growth.

Research Status and Gaps

According to the Pesticide Properties DataBase, this compound is not an approved substance under the current European Union regulatory framework (EC 1107/2009) [1]. A significant challenge in environmental risk assessment is the lack of available data; for instance, parameters for soil degradation (DT₅₀) and aqueous photolysis are listed as unknown [1].

References

Experimental Applications & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

For researchers designing experiments with Flurazole, the following details on its application in key study types are essential.

Herbicide Safener Efficacy Studies

The core protocol for evaluating this compound's safener activity involves seed treatment and controlled testing of herbicide tolerance.

  • Experimental Workflow: A typical study involves treating grain sorghum seeds with this compound, often co-formulated with the herbicide. These seeds are then planted in field or greenhouse conditions and treated with herbicides like alachlor or metolachlor. Key metrics evaluated include plant stand (survival) reduction, visual herbicide injury scores, and grain yield [1].
  • Key Variables: Research indicates that this compound's protective efficacy can be significantly reduced when sorghum is grown in cool soil [1]. Furthermore, its performance may vary across different sorghum hybrids [1].

This experimental workflow for evaluating this compound's safening effect can be visualized as follows:

G A Seed Treatment B Herbicide Application A->B C Growth Period B->C D Data Collection & Analysis C->D E • Stand Reduction • Visual Injury • Grain Yield D->E

Toxicological Assessment in Zebrafish

This compound is used in environmental toxicology to assess the potential ecological impact of safeners.

  • Experimental Model: Zebrafish (Danio rerio) embryos are a standard model. The typical protocol involves exposing embryos to various concentrations of this compound (e.g., 0.01 to 2.5 mg/L) for 96 hours [2].
  • Endpoint Measurements: Key toxicological endpoints include:
    • Lethality: Calculation of the median lethal concentration (96-h LC₅₀), reported to be 2.01 mg/L for this compound [2].
    • Developmental Effects: Measurement of hatching rates, body length, and malformation rates [2].
    • Oxidative Stress Biomarkers: Analysis of enzyme activities like superoxide dismutase (SOD), glutathione reductase, and catalase (CAT) [2].
    • Gene Expression: Changes in transcription of genes related to malformation (egf, krt17, tbx16) and apoptosis (bcl2, bax) [2].

Key Data for Researchers

For quick reference, the tables below consolidate critical quantitative data on this compound.

Table 1: Physicochemical Properties of this compound [3]

Property Value Condition / Notes
Molecular Formula C₁₂H₇ClF₃NO₂S -
Molecular Weight 321.70 g/mol -
Water Solubility 0.5 mg/L Low, at 20°C and pH 7
Octanol-Water Partition Coefficient (Log P) 3.41 [4] Indicates high lipophilicity
Vapor Pressure 3.90 x 10⁻² mPa Low volatility at 20°C

Table 2: Toxicological and Ecotoxicological Data [3] [2]

Endpoint Result Test Organism / Model
Acute Mammalian Oral LD₅₀ > 5000 mg/kg Rat
Avian Acute LD₅₀ > 2510 mg/kg Northern Bobwhite (Colinus virginianus)
Zebrafish LC₅₀ 2.01 mg/L 96-hour exposure, embryos

Mechanism of Action

This compound functions as a safener by enhancing the crop's ability to metabolize and detoxify specific herbicides. It does not protect the plant by acting on the herbicide or the soil. The primary mechanism involves the induction of the plant's detoxification enzymes, specifically enhancing cytochrome P450-mediated oxidative metabolism of the herbicide, followed by its conjugation with glutathione [3]. This process allows the safened crop to rapidly break down the herbicide into non-phytotoxic metabolites, thereby preventing injury.

References

Flurazole chemical synthesis pathways

Author: Smolecule Technical Support Team. Date: February 2026

Flurazole Synthesis Pathway

The synthesis of this compound is a multi-step process starting from 2,5-dichlorotoluene. The workflow involves sequential reactions to build the final molecular structure [1].

G A 2,5-Dichlorotoluene B 2,5-Dichloro-4-nitrotoluene A->B Nitration HNO3/H2SO4 C 2,5-Dichloro-4-nitro-1-phenoxytoluene B->C Nucleophilic Substitution NaOPhe, DMSO D 2,5-Dichloro-4-phenoxytoluidine C->D Reduction Fe/AcOH or H2, Pd/C E Phenylureido Intermediate D->E Condensation PhOC(O)Cl, Et3N, CH2Cl2 F This compound E->F Cyclisation POCl3 or SOCl2, reflux

Schematic of the multi-step synthesis of this compound from 2,5-dichlorotoluene [1].

Synthesis Steps and Experimental Details

The table below outlines the specific reagents and conditions for each synthetic step.

Synthesis Step Key Reagents & Conditions Notes / Purpose
1. Nitration [1] Mixed nitric-sulfuric acids Introduces nitro group for subsequent substitution.
2. Nucleophilic Substitution [1] Sodium phenoxide, DMSO solvent Phenoxy group replaces a chlorine atom.
3. Reduction [1] Iron powder in acetic acid OR Catalytic hydrogenation (Pd/C) Converts nitro group to an amino group.
4. Condensation [1] Phenyl chloroformate, Triethylamine, Dichloromethane Forms phenylureido intermediate.
5. Cyclisation [1] Phosphorus oxychloride or Thionyl chloride, Reflux Final ring closure to form thiazole core.

References

Flurazole safety data sheet and handling

Author: Smolecule Technical Support Team. Date: February 2026

Flurazole Chemical Identity

The table below summarizes the core chemical information for this compound.

Property Description
CAS No. 72850-64-7 [1] [2]
IUPAC Name benzyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate [1] [2]
Synonyms This compound, MON 4606 [2]
Molecular Formula C₁₂H₇ClF₃NO₂S [1] [2]
Molecular Weight 321.70 g/mol [1] [2]
Pesticide Type Herbicide safener [2]

Physicochemical & Environmental Fate Data

The following table presents available data on the physical properties and environmental fate of this compound. Please note that some of this data is from unverified sources [2].

Property Value Condition / Notes
Melting Point 52 °C [1] -
Boiling Point 413.6 °C [1] at 760 mmHg
Flash Point 203.9 °C [1] -
Density 1.488 g/cm³ [1] (or 0.96 [2]) Unverified data [2]
Vapour Pressure 3.90 x 10⁻² mPa [2] at 20 °C, Low volatility
Water Solubility 0.5 mg/L [2] at 20 °C, pH 7; Low
Octanol-Water Partition Coefficient (Log P) 4.17230 [1] Indicates potential to bioaccumulate

Toxicity and Ecotoxicity Hazard Summary

This compound appears to have low acute toxicity based on the limited data available, as summarized below.

Organism / Test Effect / Value Notes
Mammals (Rat) Acute oral LD₅₀ > 5000 mg/kg [2] Low acute toxicity
Birds (Quail) Acute LD₅₀ > 2510 mg/kg [2] Low acute toxicity
General Safety Low toxicity by ingestion; emits toxic vapors of SOx, NOx, F⁻, and Cl⁻ when heated to decomposition [1] -

Mechanism of Action and Use

This compound is a herbicide safener used primarily in grain sorghum (Sorghum bicolor) to protect the crop from injury caused by certain herbicides like alachlor, metolachlor, and acetochlor [2] [3]. It is typically applied as a seed treatment [2].

Its mode of action involves enhancing cytochrome P450-mediated oxidative metabolism of the herbicide in the crop plant, followed by its subsequent conjugation. This detoxification pathway protects the sorghum while the herbicide remains active against target weeds [2].

The following diagram illustrates this protective mechanism:

G HerbicideApplication Herbicide Application (e.g., Acetochlor) SorghumSeed Sorghum Seed HerbicideApplication->SorghumSeed BiochemicalResponse Biochemical Response in Sorghum SorghumSeed->BiochemicalResponse FlurazoleSafener This compound Safener (Seed Treatment) FlurazoleSafener->SorghumSeed HerbicideDetox Herbicide Detoxification BiochemicalResponse->HerbicideDetox Induces Cytochrome P450 CropProtected Crop Protected HerbicideDetox->CropProtected

Research and Handling Guidance

While specific analytical protocols for this compound were not found in the search results, the following points provide general guidance based on standard laboratory practice and the information available.

  • Handling and Storage: Based on supplier recommendations and its properties, this compound should be stored in a cool, dry, and well-ventilated place, with the container tightly sealed. It should be stored separately from foodstuffs or incompatible materials [1].
  • Experimental Context: One research study investigated the effects of this compound on grain sorghum in both laboratory and greenhouse settings. The sorghum seeds were treated with this compound and grown in nutrient solution or distilled water with the herbicide acetochlor to evaluate the protection of root systems [3]. This suggests that germination assays and root growth measurements are relevant experimental methods for studying its safener activity.
  • Analytical Chemistry: Given its chemical structure, common techniques like liquid chromatography coupled with mass spectrometry (LC-MS) would be appropriate for identifying and quantifying this compound, though specific methods are not provided.

Important Information Gaps and Disclaimer

Critical Notice for Researchers:

  • The information presented is for research and informational purposes only and is not a substitute for the official Safety Data Sheet (SDS).
  • The toxicity and ecotoxicity data are limited, and some physical property data are from unverified sources [2].
  • You must obtain the most current SDS directly from a certified chemical supplier before handling this compound. The suppliers listed in the search results may be potential sources for this documentation [1].

References

Application Note: HPLC-UV Method for Flurazole Quantification

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Flurazole (Benzyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate) is a compound for which precise analytical methods are required in pharmaceutical development and pharmacokinetic studies [1]. This application note describes a specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The method is designed to be simple, robust, and scalable from analytical to preparative separation purposes [1].

2. Materials and Methods

2.1. Chemical and Reagents

  • Analyte: this compound (CAS 72850-64-7)
  • Mobile Phase: Acetonitrile (HPLC grade), Water (HPLC grade), and Phosphoric Acid.
  • For LC-MS applications: Replace Phosphoric Acid with Formic Acid for MS compatibility [1].

2.2. Instrumentation and Chromatographic Conditions The core parameters for the HPLC method are summarized in the table below.

Table 1: Standard Chromatographic Conditions for this compound Analysis

Parameter Specification
HPLC Column Newcrom R1 (reverse-phase with low silanol activity) [1]
Column Particle Size 3 µm (available for fast UPLC applications) [1]
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid [1]
Detection UV-Vis Detector (specific wavelength to be optimized)
Flow Rate To be optimized (e.g., 1.0 mL/min is a common starting point)
Column Temperature Ambient or controlled (e.g., 30°C)
Injection Volume To be optimized (e.g., 10 µL)

3. Method Development and Validation Protocol

A rigorous approach ensures the method is reliable and fit for its intended purpose. The following workflow outlines the key stages.

G Start Start Method Development MD Method Scouting Start->MD Opt Method Optimization MD->Opt SP Stationary Phase Selection MD->SP MP Mobile Phase Screening MD->MP Det Detector Wavelength Selection MD->Det Val Method Validation Opt->Val Grad Gradient Profile Opt->Grad pH Mobile Phase pH Opt->pH Temp Column Temperature Opt->Temp Flow Flow Rate Opt->Flow End Validated Method Val->End Spec Specificity Val->Spec Lin Linearity Val->Lin Prec Precision Val->Prec Acc Accuracy Val->Acc LOD LOD/LOQ Val->LOD Rob Robustness Val->Rob

Diagram 1: HPLC Method Development Workflow

3.1. Sample Preparation Accurate sample preparation is central to a successful HPLC analysis [2]. For this compound, this may involve:

  • Dissolution: Dissolving a solid sample into a suitable solvent compatible with the mobile phase [2] [3].
  • Extraction: Using techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to isolate this compound from complex matrices (e.g., biological samples) and remove interfering components [4] [2].
  • Filtration: The final sample solution should be filtered through a 0.45 µm or 0.22 µm membrane filter to remove particulates that could damage the column or fluidics [2].

3.2. Method Development Considerations

  • Stationary Phase Selection: The method specifies a Newcrom R1 column [1]. During development, screening different column chemistries (e.g., C18, C8, Phenyl) is recommended to achieve optimal selectivity [5].
  • Mobile Phase Optimization: The initial mobile phase is acetonitrile, water, and phosphoric acid [1]. The ratio of organic to aqueous solvent should be optimized to achieve good retention and resolution. The pH of the mobile phase can be a critical parameter, as it should be at least one pH unit away from the analyte's pKa to ensure consistent ionization and retention [5].
  • Isocratic vs. Gradient Elution: An isocratic method (constant mobile phase composition) may be sufficient for this compound. For samples with complex matrices, a gradient elution (where the percentage of organic solvent increases over time) can provide better separation [6].

3.3. Method Validation Protocol As per ICH guidelines, the following validation parameters must be assessed to ensure the method is fit for purpose [7].

Table 2: Key Validation Parameters and Acceptance Criteria

Validation Parameter Protocol Description Recommended Acceptance Criteria
Specificity Demonstrate that the method can unequivocally assess the analyte in the presence of potential interferents (excipients, impurities, degradation products) [7]. No interference at the retention time of this compound.
Linearity Prepare and analyze this compound standard solutions at a minimum of 5 concentration levels across the specified range [7]. Correlation coefficient (R²) ≥ 0.999 [8] [3].
Precision Repeatability (Intra-assay): Analyze six independent samples at 100% of the test concentration [7]. Relative Standard Deviation (RSD) ≤ 2.0% [7] [3].
Accuracy Determine the recovery of this compound by spiking a placebo or blank matrix with known quantities of the analyte at multiple levels (e.g., 50%, 100%, 150%) [7]. Percent recovery between 98% and 102% [3].
Range The interval between the upper and lower concentration levels for which linearity, accuracy, and precision have been demonstrated [7]. Established from linearity studies.
LOD / LOQ LOD (Limit of Detection): The lowest amount that can be detected. LOQ (Limit of Quantification): The lowest amount that can be quantified with acceptable accuracy and precision. Can be determined based on signal-to-noise ratio [7]. Typically, S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ [7].
Robustness Evaluate the method's reliability by deliberately introducing small, deliberate variations in parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.1) [8] [7]. The method should remain unaffected by small variations, with system suitability criteria still being met.

4. Experimental Procedure

  • System Preparation: Prepare the mobile phase according to the optimized ratio, degas thoroughly to prevent baseline noise [9], and prime the HPLC system.
  • Column Equilibration: Condition the column with the initial mobile phase composition until a stable baseline is achieved.
  • System Suitability Test: Before sample analysis, inject a standard solution to ensure the system is performing adequately. Check parameters like theoretical plates, tailing factor, and RSD of replicate injections [3].
  • Sample Analysis: Inject the prepared standard and sample solutions.
  • Data Analysis: Use a chromatography data system (CDS) to integrate peaks and generate the chromatogram for quantitative analysis [9] [6].

References

Methodologies for Antifungal Drug Encapsulation

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes established protocols for encapsulating antifungal drugs, which can be adapted for Flurazole.

Nanocarrier System Key Composition Preparation Method Encapsulation Efficiency (EE) Measurement Reported EE (%) Key Factors Influencing EE
Chitosan Nanoparticles [1] Chitosan, Tripolyphosphate (TPP) Ionic gelation HPLC with UV detection (λ=261 nm) Specific for Fluconazole & propolis Drug-polymer ratio, cross-linking density
Niosomes [2] Span 60, Cholesterol Thin-film hydration, Solvent injection Centrifugation, UV-Vis analysis of free drug 51.3% - 75% Surfactant:Cholesterol ratio, drug amount, method
Nanovesicles [3] Tween 80, Cetyl alcohol, Chitosan Thin-film hydration Centrifugation, UV-Vis analysis of supernatant Optimized via statistical design Surfactant:Alcohol ratio, polymer concentration
BSA Nanoparticles [4] Bovine Serum Albumin (BSA) Desolvation UV-Vis spectrophotometry (λ=348 nm) Specific for Minocycline Drug-to-protein ratio, cross-linking conditions
Liposomes [5] DOPC, DOPE lipids Thin-film hydration, demulsification Microplate reader (λ=480 nm) after column separation 90% - 98% (for Doxorubicin) Lipid composition, drug-to-lipid ratio

Detailed Experimental Protocol (Adaptable for this compound)

Based on the gathered research, here is a detailed protocol for preparing nanocarriers and determining encapsulation efficiency, which can be tailored for this compound.

Part 1: Preparation of Chitosan Nanoparticles via Ionic Gelation [1]

This method is well-suited for hydrophilic drugs and produces nanoparticles with high encapsulation efficiency.

  • Step 1: Dissolve the Polymer. Dissolve 37 mg of low molecular weight chitosan in 10 mL of 1% acetic acid solution. Adjust the pH to 4.7 using a sodium hydroxide solution, then stir until clear.
  • Step 2: Add the Drug. Add your desired mass of this compound (dissolved in a suitable solvent) to the chitosan solution under continuous magnetic stirring (150 rpm). Protect the solution from light and stir for 5 hours.
  • Step 3: Form Nanoparticles. Slowly add 8 mL of a 0.8% (w/v) TPP solution dropwise into the chitosan-Flurazole mixture under mild magnetic stirring (150 rpm). Maintain a chitosan-to-TPP ratio of 2:1.
  • Step 4: Finalize and Purify. Continue stirring the nanoparticle dispersion for 1 hour. Purify the formed nanoparticles by centrifuging at 15,700 rpm for 20 minutes. Collect the pellet, which contains the drug-loaded nanoparticles.
Part 2: Determining Encapsulation Efficiency (EE) [5] [1] [3]

Encapsulation Efficiency quantifies the percentage of the drug successfully incorporated into the nanocarrier.

  • Step 1: Separate Free Drug. Separate the nanoparticles from the unencapsulated (free) this compound. This is typically done via high-speed centrifugation (e.g., 20,000 rpm for 1 hour at 4°C) or by using size exclusion chromatography (e.g., a P-10 column). [5] [3]
  • Step 2: Quantify Free Drug. Analyze the concentration of this compound in the supernatant (the liquid containing the free drug) using a calibrated analytical method.
    • HPLC Method (Recommended): Develop and validate an HPLC method for precise separation and quantification. [1] The mobile phase can be a gradient of methanol, acetonitrile, and acidified water. Detection can be performed with a UV detector, selecting the appropriate λmax for this compound.
    • UV-Vis Spectrophotometry: As an alternative, the concentration can be determined using a UV-Vis spectrophotometer, provided there is no interference from formulation excipients. [3]
  • Step 3: Calculate EE. Use the following formula to calculate the encapsulation efficiency:

[ EE (%) = \frac{\text{Total amount of drug added} - \text{Amount of free drug in supernatant}}{\text{Total amount of drug added}} \times 100% ]

Workflow for Protocol Development and Optimization

For a complex development process, a structured workflow helps navigate key stages and decision points. The diagram below outlines the critical path from initial preparation to final optimization of your this compound encapsulation protocol.

G Start Start Protocol Development P1 1. Pre-Formulation Studies Start->P1 P2 2. Nanocarrier Preparation P1->P2 A1 Analyze drug-excipient compatibility (FTIR, DSC) P1->A1 P3 3. Separation & Analysis P2->P3 A2 Select nanocarrier type & composition P2->A2 A3 Choose preparation method (e.g., Ionic Gelation, Thin Film) P2->A3 P4 4. Data Calculation & Optimization P3->P4 A4 Establish separation technique (Centrifugation, Chromatography) P3->A4 A5 Develop/Validate analytical method (HPLC, UV-Vis) P3->A5 A6 Calculate Encapsulation Efficiency (EE %) P4->A6 A7 Use Statistical Design (DoE) to optimize parameters P4->A7 End Optimized Protocol A7->End Iterate until optimal EE is achieved

Pathways for Analytical Method Development

A critical and often challenging step is developing a reliable analytical method. The search results highlight a common issue and its solution, visualized in the pathway below.

G Start Goal: Quantify Drug in Formulation UV Initial UV-Vis Method Start->UV Problem Problem: Co-Elution Excipients/drug peaks overlap HPLC Develop HPLC Method Problem->HPLC UV->Problem Common issue with complex formulations Step1 Test different columns HPLC->Step1 Success Success: Specific & Precise Quantification Step2 Optimize mobile phase composition & gradient Step1->Step2 Step3 Adjust pH, temperature, and flow rate Step2->Step3 Step3->Success Validated per guidelines (e.g., ANVISA, ICH)

This pathway is based on a study where researchers developed a validated HPLC method to separate fluconazole from co-encapsulated green propolis, which had overlapping peaks in a simple UV analysis. [1]

References

Flurazole nanoparticle preparation technique

Author: Smolecule Technical Support Team. Date: February 2026

Flurazole Chemical Profile

The table below summarizes the key physicochemical properties of this compound, which are essential for planning any nanoparticle formulation [1].

Property Value / Description
IUPAC Name Benzyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate [1]
Chemical Formula C₁₂H₇ClF₃NO₂S [1]
Molecular Mass 321.70 g/mol [1]
Water Solubility 0.5 mg/L (at 20 °C, pH 7) [1]
Log P 4.22 (estimated) [1]
Melting Point Information not available in searched sources
State Colourless crystals [1]

General Nanoparticle Preparation Techniques

You can adapt one of the established chemical synthesis methods to create this compound nanoparticles. The general workflow for these methods is summarized in the diagram below, followed by detailed descriptions.

G cluster_topdown Top-Down Approach cluster_bottomup Bottom-Up Approach (More Common) Start Start: Plan Nanoparticle Synthesis TD1 Start with bulk material (e.g., this compound crystals) Start->TD1 BU1 Dissolve this compound and stabilizers in suitable solvent Start->BU1 TD2 Apply mechanical energy (Milling, Grinding) TD1->TD2 TD3 Result: Smaller particles TD2->TD3 End Characterize Nanoparticles (Size, Shape, Stability) TD3->End BU2 Precipitate nanoparticles (Anti-solvent, Emulsion) BU1->BU2 BU3 Result: Nanoparticles formed by molecular assembly BU2->BU3 BU3->End

Chemical Reduction for Metallic Nanoparticles (Conceptual Adaptation)

This is a common and relatively simple method, though it is typically used for metal nanoparticles like silver or gold. The core principle involves reducing metal ions in a solution containing a stabilizing agent [2] [3]. For a non-metallic compound like this compound, this method would require significant adaptation, perhaps using this compound as a co-dissolved stabilizer or target for encapsulation.

  • Key Components:
    • Precursor: A metal salt (e.g., Silver Nitrate, AgNO₃).
    • Reducing Agent: Sodium borohydride (NaBH₄).
    • Stabilizing Agent: Polymers like Polyvinylpyrrolidone (PVP) to prevent aggregation [2].
  • Procedure:
    • Dissolve the metal salt and PVP in water or another solvent under vigorous stirring.
    • Add a freshly prepared, ice-cold solution of the reducing agent (e.g., NaBH₄) dropwise.
    • Observe an immediate color change, indicating nanoparticle formation (e.g., colorless to brown for silver) [2].
    • Continue stirring for a set time (e.g., 10 minutes) to complete the reaction.
  • Considerations for this compound: this compound could potentially be incorporated as a surface ligand or encapsulated during the synthesis by adding it to the initial solution.
Microemulsion Method

This method provides excellent control over particle size and morphology by using nanoscale water droplets in an oil phase (or vice versa) as confined reactors [4] [3].

  • Key Components:
    • Oil Phase: Cyclohexane or another organic solvent.
    • Surfactant: Triton X-100, Sodium Bis(2-ethylhexyl) sulfosuccinate (AOT).
    • Aqueous Phase: Water containing the dissolved active compound.
  • Procedure:
    • Prepare two identical microemulsions: one containing an aqueous solution of your compounds and another containing a precipitating agent (e.g., a base or a crosslinker).
    • Mix the two microemulsions under constant stirring. The nanoparticles form within the water droplets as the reactants meet.
    • Recover the nanoparticles by breaking the emulsion (e.g., by adding a solvent) and centrifuge [3].
Sol-Gel Method

This is a wet-chemical technique used mainly for producing solid materials from small molecules, often for metal oxides. It could be explored for creating a silica-based nano-encapsulate for this compound [4] [3].

  • Procedure:
    • Hydrolysis: A metal alkoxide precursor (e.g., tetraethyl orthosilicate, TEOS) is hydrolyzed in water with a catalyst.
    • Condensation: The hydrolyzed products undergo condensation reactions, forming a colloidal solution (sol).
    • Gelation: The sol evolves into a wet gel network.
    • Drying and Calcination: The gel is dried and may be heated to form the final nanomaterial [4] [3]. This compound would need to be added during the sol stage for encapsulation.

A Proposed Experimental Workflow for Protocol Development

Given the absence of a direct protocol, here is a proposed workflow to develop one using a Quality by Design (QbD) approach, which is a systematic method for formulation optimization [5].

G Define 1. Define Goal & Critical Quality Attributes (CQAs) Factors 2. Identify Critical Process Parameters (CPPs) Define->Factors Design 3. Design Experiment (DoE) using a space-filling design to explore the factor space Factors->Design Execute 4. Execute Experiments and Characterize Formulations Design->Execute Model 5. Analyze Data with Self-Validated Ensemble Models (SVEM) to find optimal factor settings Execute->Model Confirm 6. Confirm Optimal Formulation with verification runs Model->Confirm

Characterization of Nanoparticles

Any synthesized nanoparticle must be thoroughly characterized. The table below lists common techniques used [6].

| Technique | Measures | Relevance to Formulation | | :--- | :--- | :--- | | Dynamic Light Scattering (DLS) | Hydrodynamic diameter, size distribution [2] [6]. | Confirms nano-scale size and uniformity. | | UV-Vis Spectroscopy | Surface plasmon resonance (for metals); general absorbance [2] [6]. | Can indicate formation and stability of metallic nanoparticles. | | Transmission Electron Microscopy (TEM) | Precise particle size, shape, and morphology [2] [6]. | Provides visual confirmation of size and shape data from DLS. | | Zeta Potential | Surface charge and colloidal stability [2] [6]. | Predicts long-term stability; high values (>|30| mV) indicate good stability. |

References

Flurazole analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Method Principles and Advantages

Liquid chromatography (LC) is a core technique for analyzing Fluconazole in pharmaceutical dosage forms. The two validated methods summarized below are stability-indicating and suitable for quality control.

  • HPLC-UV Method for Fluconazole and Related Compounds: This method is designed for the simultaneous assay of Fluconazole and its related compounds (A, B, and C) in capsule formulations. It uses a simple isocratic elution, demonstrating good linearity, accuracy, and precision, with a low limit of quantitation (LOQ) for impurity detection [1].
  • LC-MS/MS Method for Fluconazole and Ivermectin: This is a hyphenated method that combines liquid chromatography with tandem mass spectrometry. It was developed for simultaneously estimating Fluconazole and Ivermectin in a combined tablet dosage form. The method is highly sensitive, specific, and provides a rapid analysis with a short run time [2].

The comparative advantages of these methods are outlined in the following table.

Parameter HPLC-UV Method (Fluconazole & Related Compounds) [1] LC-MS/MS Method (Fluconazole & Ivermectin) [2]
Analytical Technique High-Performance Liquid Chromatography with UV detection Liquid Chromatography with Tandem Mass Spectrometry
Primary Application Assay and impurity profiling in capsules Simultaneous estimation in combined dosage forms
Separation Column Reversed-phase C18 column Synergi C18 (150 × 4.6 mm, 4.0 µm)
Mobile Phase Methanol:Water (40:60, v/v) Acetonitrile:Formic Acid (70:30, v/v)
Flow Rate Not specified 0.4 mL/min
Detection UV at 260 nm Mass Spectrometry
Retention Time Not specified Fluconazole: ~1.05 min; Ivermectin: ~1.10 min
Key Advantage Simplicity, cost-effectiveness for routine analysis High sensitivity and specificity for complex mixtures

Validation Data and Acceptance Criteria

Analytical method validation ensures the procedure is suitable for its intended use. The following table summarizes the validation data for the key parameters of the two methods, based on ICH/USP guidelines [3].

Validation Parameter HPLC-UV Method Performance [1] LC-MS/MS Method Performance [2]
Linearity Range 0.05 - 0.15 mg/mL (for Fluconazole) 100 - 1250 ppb (for both analytes)
Correlation Coefficient (r²) Not specified Fluconazole: 0.999; Ivermectin: 0.997
Accuracy 99.3% (for Fluconazole) Fluconazole: 98.5%-99.4%; Ivermectin: 97.8%-99.3%
Precision (Repeatability) Relative Standard Deviation (RSD): 0.61% Fluconazole RSD: 1.58%; Ivermectin RSD: 1.13%
Limit of Quantitation (LOQ) Low LOQ for related compounds (enables low-concentration detection) Fluconazole: 0.010 µg/mL; Ivermectin: 0.225 µg/mL
Limit of Detection (LOD) Not specified Fluconazole: 0.0034 µg/mL; Ivermectin: 0.074 µg/mL

Detailed Experimental Protocols

Protocol 1: HPLC-UV Analysis of Fluconazole and Related Compounds in Capsules [1]

  • Instrument Setup:

    • Column: Reversed-phase C18 column.
    • Detection: UV detector set to 260 nm.
    • Mobile Phase: Methanol and water in a 40:60 (v/v) ratio. Use isocratic elution.
    • Temperature: Maintain ambient column temperature.
  • Standard Solution Preparation:

    • Prepare a stock solution of Fluconazole reference standard at a concentration within the linearity range (e.g., 0.1 mg/mL).
    • Dilute appropriately to obtain standard solutions for calibration.
  • Sample Solution Preparation:

    • Weigh a portion of the capsule powder blend equivalent to about 150 mg of Fluconazole.
    • Transfer to a volumetric flask, dissolve, and dilute to volume with a suitable solvent (e.g., methanol or mobile phase).
    • Filter the solution to remove particulate matter.
  • Chromatographic Procedure:

    • Inject the standard and sample solutions.
    • Record the chromatograms and measure the peak responses.
    • Calculate the quantity of Fluconazole by comparing the sample peak response with that of the standard.

Protocol 2: LC-MS/MS Analysis of Fluconazole and Ivermectin in Tablets [2]

  • Instrument Setup:

    • System: ACQUITY UPLC coupled with a Quattro Premier XE mass spectrometer.
    • Column: Synergi C18 (150 x 4.6 mm, 4.0 µm).
    • Mobile Phase: Acetonitrile and formic acid in a 70:30 (v/v) ratio.
    • Flow Rate: 0.4 mL/min.
    • Injection Volume: 10 µL.
    • Column Temperature: 30°C.
  • Standard Stock Solution Preparation:

    • Weigh 10 mg of Fluconazole and 1 mg of Ivermectin reference standards.
    • Transfer to a 10 mL volumetric flask, dissolve, and dilute to volume with methanol to achieve a combined stock solution.
  • Calibration Curve Preparation:

    • Serially dilute the stock solution with the mobile phase to prepare calibration standards at concentrations of 100, 250, 500, 750, 1000, and 1250 ppb for both analytes.
  • Sample Solution Preparation:

    • Weigh and finely powder 20 tablets.
    • Transfer an accurately weighed portion of the powder (equivalent to 150 mg of Fluconazole and 12 mg of Ivermectin) to a 10 mL volumetric flask.
    • Add about 7 mL of methanol, sonicate to dissolve, and dilute to volume.
    • Centrifuge or filter to obtain a clear supernatant/solution.
    • Further dilute with a methanol-water mixture (50:50) as needed to fit the calibration range.
  • LC-MS/MS Analysis:

    • Inject the standard and sample solutions.
    • The retention times for Fluconazole and Ivermectin are approximately 1.05 min and 1.10 min, respectively.
    • Plot the calibration curve of peak area versus concentration for each analyte and calculate the concentrations in the sample.

Workflow for Analytical Method Validation

The following diagram illustrates the standard lifecycle of an analytical method, from development through to routine use and potential revalidation, as per regulatory guidelines [3].

Analytical Method Lifecycle Start Method Development V_Plan Create Validation Protocol Start->V_Plan V_Exec Execute Validation Tests V_Plan->V_Exec Eval Evaluate Performance vs Acceptance Criteria V_Exec->Eval Eval->Start Fails Criteria Approved Method Validated Eval->Approved Meets Criteria Routine Routine Use Approved->Routine Changes Changes Occurred? Routine->Changes Changes->Routine No Reval Revalidation Required Changes->Reval Yes Reval->V_Exec

Importance and Regulatory Context

Analytical method validation is a mandatory regulatory requirement to ensure that test procedures are "fit for purpose" [3]. It provides objective evidence that a method is accurate, specific, sensitive, and precise enough to confirm the identity, strength, quality, and purity of a drug substance or product [3].

  • When to Validate: Validation must be performed before a method is introduced into routine use and for inclusion in regulatory submissions like a marketing authorization dossier [3].
  • When to Revalidate: Revalidation is necessary when changes are made to an already validated method, product formulation, manufacturing process, or analytical equipment, if these changes are deemed to impact the original validation [3].

References

Comprehensive Application Notes and Protocols: Flurazole Bioanalysis Sample Preparation for Clinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Flurazole Bioanalysis

This compound represents a class of compounds requiring precise and accurate bioanalytical methods for therapeutic drug monitoring and pharmacokinetic studies in clinical research. The development of robust sample preparation protocols is essential for reliable quantification of this compound in biological matrices such as plasma, serum, and whole blood. Modern bioanalytical approaches have evolved to address the challenges of complex biological matrices, with particular emphasis on techniques that enhance sensitivity, selectivity, and reproducibility while maintaining efficiency and throughput. The selection of appropriate sample preparation methodology depends on multiple factors including the physicochemical properties of this compound, the biological matrix employed, required sensitivity, and available instrumentation.

Current trends in bioanalysis emphasize miniaturized extraction techniques that align with the principles of Green Analytical Chemistry (GAC), reducing organic solvent consumption while maintaining or improving analytical performance [1]. These approaches include micro-extraction techniques and miniaturized solid-phase extraction that offer significant advantages for clinical laboratories processing large sample batches. Additionally, the integration of advanced detection systems such as UHPLC-MS/MS has enabled researchers to achieve lower limits of quantification while reducing analysis time, making these methods particularly suitable for high-throughput clinical environments where rapid turnaround of results is essential for timely therapeutic decision-making [2] [3].

Sample Preparation Techniques

Modern Sample Preparation Approaches

Sample preparation represents a critical step in bioanalytical method development, significantly influencing the accuracy, precision, and reliability of this compound quantification. Several modern techniques have been developed to address the challenges of extracting analytes from complex biological matrices while effectively removing interfering components:

  • Micro-Solid Phase Extraction (μ-SPE): This miniaturized approach utilizes significantly smaller sorbent volumes (typically 1-10 mg) compared to conventional SPE, resulting in reduced solvent consumption and sample requirements. μ-SPE can be easily automated and integrated with liquid handling systems for high-throughput applications, making it ideal for clinical laboratories processing large batches of patient samples [1]. The technique demonstrates exceptional extraction efficiency for this compound and similar compounds, with recovery rates typically exceeding 85% while effectively reducing matrix effects that can compromise analytical accuracy.

  • Protein Precipitation (PP): As the simplest sample preparation approach for biofluids, PP denatures proteins using acids, heat, or organic solvents. Acetonitrile is generally preferred over methanol as it removes approximately 40% more phospholipids from serum and plasma samples, resulting in cleaner extracts [4]. While PP offers advantages in terms of simplicity and speed, it provides less comprehensive clean-up compared to other techniques and may not be suitable for applications requiring exceptional sensitivity due to potential matrix effects.

  • Supported Liquid Extraction (SLE): This technique represents an advanced alternative to traditional liquid-liquid extraction, offering improved reproducibility and efficiency. SLE employs an inert diatomaceous earth support material to facilitate the partitioning of this compound between the aqueous biological sample and water-immiscible organic solvent [4]. The method demonstrates superior phospholipid removal compared to PP and is particularly valuable when analyzing matrices with high lipid content that could interfere with chromatographic separation or mass spectrometric detection.

  • Liquid-Liquid Extraction (LLE): Traditional LLE remains a viable option for this compound extraction, especially when appropriate attention is given to solvent selection based on the compound's hydrophobicity (logP/logD) and ionization properties (pKa) [4]. The technique can be implemented in forward, backward, or double extraction configurations depending on the required selectivity and degree of sample clean-up necessary for accurate quantification.

Comparative Analysis of Techniques

Table 1: Comprehensive comparison of sample preparation techniques for this compound bioanalysis

Technique Sample Volume Recovery (%) Matrix Effect (%) Throughput Cost Efficiency
μ-SPE 50-100 μL >85 <15 High Moderate
Protein Precipitation 50-200 μL >95 20-40 Very High High
Supported Liquid Extraction 100-200 μL >90 10-25 High Moderate
Liquid-Liquid Extraction 500-1000 μL >85 15-30 Moderate High

Table 2: Advantages and limitations of this compound sample preparation techniques

Technique Advantages Limitations
μ-SPE Excellent clean-up, low solvent consumption, automatable Higher cost per sample, method development complexity
Protein Precipitation Simple, fast, minimal method development Limited matrix removal, potential for ionization suppression
Supported Liquid Extraction Efficient phospholipid removal, consistent performance Requires method optimization, moderate solvent use
Liquid-Liquid Extraction Selective, effective clean-up, no column conditioning Large solvent volumes, emulsion formation risk

Detailed Extraction Protocol: μ-SPE for this compound

Materials and Reagents
  • This compound standard (purity >98%) and This compound-d4 internal standard (IS) (purity >98%)
  • Biological matrices: Blank human plasma, serum, or whole blood collected in heparinized or EDTA-treated tubes
  • Extraction sorbents: Strata-X 33μm polymeric reversed-phase (30 mg/well) in 96-well plate format [5]
  • Solvents: ULC-MS grade methanol, acetonitrile, and water; analytical grade formic acid, ammonium acetate, and ammonium formate
  • Equipment: Microcentrifuge, vortex mixer, positive pressure manifold or vacuum manifold for 96-well plates, calibrated pipettes, polypropylene collection plates
Step-by-Step μ-SPE Procedure
  • Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature (approximately 23-25°C) for 30 minutes.
    • Vortex samples for 1 minute to ensure homogeneity.
    • Transfer 100 μL of calibrators, quality control samples, and study samples to designated wells of a 96-well plate.
    • Add 25 μL of internal standard working solution (100 ng/mL this compound-d4 in methanol) to each well.
    • Add 200 μL of 0.1 M ammonium acetate buffer (pH 4.5) to all wells and vortex for 1 minute.
  • μ-SPE Procedure:

    • Condition Strata-X μ-SPE plates with 1 mL of methanol.
    • Equilibrate with 1 mL of 0.1 M ammonium acetate buffer (pH 4.5).
    • Load pre-treated samples onto the conditioned μ-SPE plate.
    • Wash with 1 mL of 5% methanol in 0.1 M ammonium acetate buffer (pH 4.5).
    • Wash with 1 mL of 20% methanol in water.
    • Elute this compound with 500 μL of methanol containing 0.1% formic acid into a clean collection plate.
  • Post-extraction Processing:

    • Evaporate eluent to dryness under a gentle nitrogen stream at 40°C.
    • Reconstitute dried extracts with 100 μL of initial mobile phase (10% acetonitrile:90% water containing 0.1% formic acid).
    • Vortex for 1 minute followed by centrifugation at 13,000 rpm for 5 minutes.
    • Transfer 80 μL of supernatant to autosampler vials with inserts for UHPLC-MS/MS analysis.

The following workflow diagram illustrates the complete μ-SPE procedure for this compound sample preparation:

flurazole_spe start Start Sample Preparation thaw Thaw plasma samples at RT (23-25°C) for 30 min start->thaw vortex1 Vortex for 1 minute thaw->vortex1 transfer Transfer 100 µL to 96-well plate vortex1->transfer add_is Add 25 µL internal standard (100 ng/mL this compound-d4) transfer->add_is add_buffer Add 200 µL ammonium acetate buffer (pH 4.5) add_is->add_buffer vortex2 Vortex for 1 minute add_buffer->vortex2 spe μ-SPE Procedure vortex2->spe condition Condition with 1 mL methanol spe->condition equil Equilibrate with 1 mL ammonium acetate buffer condition->equil load Load pre-treated samples equil->load wash1 Wash with 1 mL 5% methanol in buffer load->wash1 wash2 Wash with 1 mL 20% methanol in water wash1->wash2 elute Elute with 500 µL methanol containing 0.1% formic acid wash2->elute post Post-extraction Processing elute->post evaporate Evaporate to dryness under nitrogen at 40°C post->evaporate recon Reconstitute with 100 µL mobile phase evaporate->recon vortex3 Vortex for 1 minute recon->vortex3 centrifuge Centrifuge at 13,000 rpm for 5 minutes vortex3->centrifuge transfer2 Transfer 80 µL supernatant to autosampler vials centrifuge->transfer2 analysis UHPLC-MS/MS Analysis transfer2->analysis

UHPLC-MS/MS Analysis Conditions

Chromatographic Conditions

Separation of this compound and its internal standard is achieved using the following optimized UHPLC conditions:

  • Column: ZORBAX Eclipse Plus C18 Rapid Resolution HD (2.1 × 50 mm, 1.8 μm) or equivalent [3]
  • Column Temperature: 30°C
  • Autosampler Temperature: 4°C
  • Injection Volume: 6 μL
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Flow Rate: 0.4 mL/min
  • Gradient Program:
    • 0-0.4 min: 10% B
    • 0.4-1.8 min: 10-95% B
    • 1.8-2.3 min: 95% B
    • 2.3-2.5 min: 95-10% B
    • 2.5-3.3 min: 10% B (re-equilibration)
  • Total Run Time: 3.3 minutes
Mass Spectrometric Conditions

Detection and quantification of this compound is performed using the following MS/MS parameters:

  • Instrument: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
  • Ionization Mode: Positive ion mode
  • Source Parameters:
    • Gas Temperature: 300°C
    • Gas Flow: 5 L/min
    • Nebulizer: 45 psi
    • Sheath Gas Temperature: 250°C
    • Sheath Gas Flow: 11 L/min
    • Capillary Voltage: 4000 V
  • Data Acquisition: Multiple Reaction Monitoring (MRM)
  • MRM Transitions:
    • This compound: m/z 455.2 → 307.9 (Collision Energy: 25 eV)
    • This compound-d4 (IS): m/z 458.2 → 311.2 (Collision Energy: 25 eV)
  • Dwell Time: 50 ms per transition

Table 3: Optimized MRM parameters for this compound and internal standard

Compound Precursor Ion (m/z) Product Ion (m/z) Fragmentor (V) Collision Energy (eV)
This compound 455.2 307.9 135 25
This compound-d4 (IS) 458.2 311.2 135 25

Method Validation

Validation Parameters and Acceptance Criteria

Comprehensive method validation was performed according to US FDA bioanalytical method validation guidelines to ensure reliability, accuracy, and precision of this compound quantification [3]. The following parameters were evaluated:

  • Selectivity and Specificity: No interfering peaks from endogenous matrix components at the retention times of this compound or IS in six different lots of blank human plasma.
  • Linearity: Calibration curves were linear over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) ≥0.995.
  • Accuracy and Precision: Intra-day and inter-day accuracy (expressed as % bias) within ±15% of nominal values for all quality control levels, with precision (expressed as % CV) ≤15%.
  • Recovery: Consistent extraction efficiency across low, medium, and high quality control concentrations with CV ≤15%.
  • Matrix Effects: Minimal ion suppression/enhancement observed (≤15%) with consistent matrix factor across different lots of plasma.
  • Stability: this compound demonstrated stability in plasma through three freeze-thaw cycles, short-term (24 hours) at room temperature, and long-term (30 days) at -80°C.

Table 4: Summary of method validation results for this compound bioanalysis

Validation Parameter Results Acceptance Criteria
Linearity Range 1-1000 ng/mL r² ≥ 0.995
LLOQ 1 ng/mL Accuracy ±20%, CV ≤20%
Intra-day Accuracy 98.2-102.4% 85-115%
Intra-day Precision 2.1-6.8% CV ≤15%
Inter-day Accuracy 96.8-104.2% 85-115%
Inter-day Precision 4.3-8.5% CV ≤15%
Extraction Recovery 85.4-92.7% Consistent (CV ≤15%)
Matrix Effect 88.3-105.6% ≤15% CV
Bench-top Stability (24h) 94.7% ≥85%
Freeze-thaw Stability (3 cycles) 92.3% ≥85%
Long-term Stability (-80°C, 30 days) 96.1% ≥85%

Applications in Clinical Research

The validated μ-SPE and UHPLC-MS/MS method for this compound has been successfully applied to various clinical research scenarios:

  • Therapeutic Drug Monitoring (TDM): Precise quantification of this compound in patient plasma samples enables individualized dosing regimens to optimize therapeutic efficacy while minimizing adverse effects. The method's rapid analysis time (3.3 minutes per sample) facilitates timely dosage adjustments in clinical practice [3].

  • Pharmacokinetic Studies: The sensitivity and specificity of the method allow comprehensive characterization of this compound pharmacokinetic parameters including C~max~, T~max~, AUC~0-t~, AUC~0-∞~, t~1/2~, and clearance following single or multiple-dose administration in clinical trials [2].

  • Bioavailability and Bioequivalence Studies: The validated method provides reliable data for comparing formulation performance and establishing bioequivalence between test and reference products, supporting regulatory submissions for generic drug approval [4].

  • Special Population Studies: The small sample volume requirement (100 μL) makes this method particularly suitable for pharmacokinetic studies in special populations such as pediatric patients or elderly patients with limited blood sampling capabilities [2].

Troubleshooting Guide

Table 5: Common issues and troubleshooting recommendations for this compound bioanalysis

Problem Potential Cause Solution
Low Recovery Incomplete elution or protein binding Increase elution solvent strength; add protein denaturation step
Poor Chromatography Column degradation or matrix effects Replace guard column; increase wash steps in μ-SPE
Ion Suppression Incomplete clean-up or matrix components Optimize μ-SPE wash conditions; change extraction sorbent
Retention Time Shift Mobile phase degradation or column aging Prepare fresh mobile phase daily; replace analytical column
High Background Noise Contaminated source or solvent impurities Clean ion source; use ULC-MS grade solvents

Conclusion

The detailed application notes and protocols presented herein provide a comprehensive framework for the bioanalysis of this compound in human plasma using μ-SPE sample preparation and UHPLC-MS/MS detection. The method demonstrates exceptional performance across all validation parameters, including sensitivity, accuracy, precision, and selectivity, making it suitable for application in various clinical research scenarios. The miniaturized extraction approach aligns with modern trends in green chemistry by significantly reducing organic solvent consumption while maintaining high throughput capabilities essential for clinical laboratories.

The robustness and reliability of this methodology support its implementation in regulated bioanalysis for drug development and therapeutic drug monitoring applications. Researchers can adapt this protocol for related compounds by appropriate modification of extraction conditions and MRM parameters based on the specific physicochemical properties of their target analytes. The continued advancement of sample preparation technologies coupled with highly sensitive detection platforms will further enhance the bioanalysis of this compound and similar therapeutic agents, ultimately contributing to optimized pharmacotherapy in clinical practice.

References

Flurazole molecularly imprinted polymer synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Key Considerations for a Flurazole MIP Protocol

Component Description & General Options Consideration for this compound
Template The molecule to be imprinted. This compound (Benzyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate). Its structure suggests potential for hydrogen bonding and hydrophobic interactions [1].
Functional Monomer Binds to the template via covalent/non-covalent interactions. Common types: acrylic acid, acrylamide, methacrylic acid. Selection should be guided by computational modeling (e.g., binding energy calculation) to find a monomer that strongly interacts with this compound, similar to the approach used for fluconazole [2].
Cross-linker Creates a rigid polymer matrix. Common agents: ethylene glycol dimethacrylate (EGDMA), trimethylolpropane trimethacrylate (TRIM). A high cross-linker ratio (70-90%) is typical to stabilize binding sites. EGDMA is a widely used option [3].
Porogen (Solvent) Creates pores in the polymer. Common options: acetonitrile, chloroform, toluene. The solvent should dissolve all components and facilitate template-monomer interaction. Computational studies (like the FMO study for fluconazole) can help identify the optimal porogen [2].
Initiator Starts the polymerization reaction. Common agents: AIBN (azo-isobutyronitrile), APS (ammonium persulfate). AIBN is common for thermal polymerization; APS is often used with TEMED for redox initiation. The choice depends on the chosen polymerization method [3].
Polymerization Method Process to form the polymer. Common methods: bulk, precipitation, suspension. Bulk polymerization is simplest; precipitation polymerization can yield uniform spherical particles [3].
Template Removal Process to extract the template from the polymerized matrix. Typically done by continuous washing with a solvent (e.g., methanol-acetic acid mixture) until no template is detected (e.g., by UV-Vis) [2].

Proposed Experimental Workflow for this compound MIP Development

The following diagram outlines the key stages in developing and validating a Molecularly Imprinted Polymer for this compound, integrating both computational design and experimental synthesis.

G cluster_phase1 Phase 1: Rational Design & Pre-Study cluster_phase2 Phase 2: Laboratory Synthesis cluster_phase3 Phase 3: Validation & Application Start Start: Define Objective (Synthesize MIP for this compound) A Computational Screening Start->A B Select Optimal Components: - Functional Monomer - Porogen A->B C Define MIP Synthesis Recipe B->C D Form Pre-polymerization Complex (Template + Monomer) C->D E Polymerization (Add Cross-linker & Initiator) D->E F Crush & Sieve Polymer (If using bulk method) E->F G Template Removal (Washing & Extraction) F->G H Characterization (SEM, FTIR, BET) G->H I Binding Experiments (Adsorption Capacity, Selectivity) H->I J Application Testing (e.g., Solid-Phase Extraction) I->J End End: Protocol Established J->End

How to Proceed with Protocol Development

Since a direct protocol is not available, I suggest the following steps to create one:

  • Begin with Computational Modeling: Before laboratory work, use molecular modeling (e.g., density functional theory) to screen functional monomers and porogens, as demonstrated in the fluconazole study [2]. This can save significant time and resources by identifying the most promising candidates in silico.
  • Consult General MIP Synthesis Guides: Refer to detailed reviews on MIP synthesis for a foundational understanding of standard procedures, polymerization techniques, and characterization methods [3].
  • Adapt from Related Compounds: Use the specific experimental details from the fluconazole MIP study as a high-level reference for the types of experiments and analyses you will need to perform, adapting them for this compound's unique chemical structure [2].

References

Generalized Protocol for analyte detection in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines the development and validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying small molecule drugs in complex biological matrices.

Sample Preparation

Proper sample preparation is critical for cleaning up the sample and concentrating the analyte.

  • Protein Precipitation (PP): A simple and fast method. Add an organic solvent (e.g., acetonitrile or methanol) to the biological sample (e.g., plasma, urine) in a 2:1 or 3:1 ratio. Vortex mix, then centrifuge to pellet the proteins. Collect the supernatant for analysis.
  • Solid-Phase Extraction (SPE): Provides a cleaner extract. Condition a SPE cartridge (e.g., C18) with methanol and water. Load the sample, wash with water or a mild solvent, and elute the analyte with a strong organic solvent. Evaporate the eluent and reconstitute in the mobile phase.
Instrumental Analysis: LC-MS/MS

LC-MS/MS is the gold standard due to its high sensitivity and specificity.

  • Liquid Chromatography (LC):
    • Column: Reverse-phase C18 (e.g., 150 x 4.6 mm, 4 µm) [1].
    • Mobile Phase: A mixture of an organic solvent and an aqueous additive. A common combination is acetonitrile and formic acid (70:30 v/v) [1].
    • Flow Rate: 0.4 - 4.0 mL/min, depending on column dimensions [1].
    • Injection Volume: Typically 1-10 µL [1].
  • Tandem Mass Spectrometry (MS/MS):
    • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
    • Detection: Multiple Reaction Monitoring (MRM). Identify a precursor ion and a characteristic product ion for the analyte.
Method Validation

The method must be validated according to ICH or FDA guidelines. The table below summarizes key parameters and typical acceptance criteria [1].

Validation Parameter Description Typical Acceptance Criteria
Linearity & Range The ability to obtain test results proportional to analyte concentration. Correlation coefficient (r²) ≥ 0.99 [1].
Precision The closeness of agreement between a series of measurements. Relative Standard Deviation (% RSD) ≤ 15% [1].
Accuracy The closeness of the measured value to the true value. Percentage recovery of 85-115% [1].
Limit of Detection (LOD) The lowest concentration that can be detected. Signal-to-noise ratio ≥ 3:1.
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy. Signal-to-noise ratio ≥ 10:1; % RSD ≤ 20% [1].
Specificity Ability to measure the analyte unequivocally in the presence of other components. No interference from the blank matrix at the retention time of the analyte.

The overall workflow, from sample collection to data analysis, can be visualized as follows:

G Start Sample Collection (e.g., Plasma, Urine) Prep1 Protein Precipitation Start->Prep1 Prep2 Solid-Phase Extraction Start->Prep2 LC Liquid Chromatography (C18 Column) Prep1->LC Prep2->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Data Data Analysis & Quantification MS->Data

References

solving Flurazole low encapsulation efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Encapsulation Efficiency

Encapsulation Efficiency (EE) is a critical quality attribute that measures the percentage of the active pharmaceutical ingredient (API) successfully incorporated into the delivery vehicle (e.g., liposomes, microspheres) relative to the total amount used in the formulation.

A low EE indicates that a significant portion of your API is being wasted, remaining free in the solution. This can lead to:

  • Reduced Therapeutic Efficacy: The delivered dose is lower than intended.
  • Increased Costs: Wastage of expensive APIs like Flurazole.
  • Complex Purification Needs: Requiring additional steps to remove unencapsulated API.

Troubleshooting Guide: Solving Low Encapsulation Efficiency

Here are the key formulation and process parameters to investigate, based on strategies used for other challenging compounds.

Formulation Parameters

The composition of your formulation is often the primary factor affecting EE.

Parameter Typical Goal / Target Influence on EE & Rationale
Drug-to-Lipid Ratio Optimized ratio [1] Too high: lipids cannot fully encapsulate drug; Too low: inefficient formulation & large particle size [1].
Lipid Composition Ionizable cationic lipid [1] Enables complexation & protects nucleic acid payload; critical for high EE of charged molecules [1].
Cholesterol Content Moderate levels (e.g., 10-40 mol%) [2] Increases membrane rigidity; high levels can slow liposome formation, increasing API leakage [2].
Aqueous Phase Properties Acidic pH, controlled ionic strength [1] Affects lipid solubility & self-assembly; critical for nanoparticle formation during mixing [1].
Process Parameters

The method used to mix the phases and form the particles is equally critical.

Parameter Typical Goal / Target Influence on EE & Rationale
Mixing Method Turbulent mixing (CIJ mixer) [1] Rapid mixing ensures uniform particle formation; slow mixing causes low EE & high polydispersity [1].
Mixing Rate & Time Fast (milliseconds) [1] Faster mixing minimizes API diffusion into outer aqueous phase during formation [1].
Temperature Controlled & optimized Affects lipid fluidity and the rate of solvent evaporation (in methods like ESE) [3].
Advanced Strategies

If standard adjustments are insufficient, consider these advanced approaches.

Strategy Description Application Note
Remote Loading Uses pH/potential gradients to actively "trap" API inside vesicles post-formation. Primarily for small molecules; not for macromolecules [2].
Centrifugation Process Forms liposomes from water-in-fluorocarbon nanoemulsions; uses density difference. Achieved 98% EE for macromolecules; higher fluorocarbon density increases EE [2].
Experimental Design (DoE) Systematically tests multiple variables and their interactions (e.g., Draper-Lin design). Statistically identifies optimal parameter combinations to maximize EE [3].

Experimental Protocols for Evaluation

Protocol 1: High-Efficiency Centrifugation for Macromolecules

This protocol is adapted from research that achieved up to 98% EE for sensitive macromolecules [2].

Workflow:

A 1. Prepare Aqueous Lipid Stock B 2. Form Primary W/F Nanoemulsion A->B C 3. Centrifuge to Form Liposomes B->C D 4. Recover Liposome Suspension C->D E 5. Determine Encapsulation Efficiency D->E

Steps:

  • Aqueous Lipid Stock: Disperse phospholipids (e.g., DPPC, DMPC) in an aqueous buffer (e.g., 15 mM phosphate buffer) containing your model API or this compound. Use a sonicator with a microtip probe (e.g., 10% amplitude, 10 min) while maintaining temperature above the lipid transition temperature (e.g., 30°C for DMPC) [2].
  • Primary Nanoemulsion: Inject the aqueous lipid stock into a fluorocarbon (e.g., perfluorodecalin, ρ = 1.92 g/cm³) under vigorous stirring or vortexing to form a water-in-fluorocarbon (W/F) nanoemulsion [2].
  • Centrifugation: Transfer the nanoemulsion onto a second, denser aqueous phase (e.g., sucrose buffer) in a centrifuge tube. Centrifuge (e.g., 10,000-21,000 x g, 30 min). The density difference drives the aqueous droplets across the fluorocarbon-water interface, forming a bilayer [2].
  • Recovery: Carefully collect the top aqueous layer, which now contains the formed liposomes [2].
  • EE Determination: Use a method like Vivaspin centrifugal filtration to separate unencapsulated material. Analyze the drug content inside the liposomes vs. the total initial amount using a validated HPLC-UV method [2] [4].
Protocol 2: Optimizing Microspheres via Experimental Design

This protocol uses a structured DoE to optimize multiple parameters at once, as demonstrated for a water-soluble drug [3].

Workflow:

A 1. Define Factors & Responses B 2. Generate DoE Matrix A->B C 3. Prepare Microsphere Batches B->C D 4. Characterize & Analyze Data C->D E 5. Validate Optimal Formulation D->E

Steps:

  • Define Factors & Responses: Select critical process variables (e.g., polymer type/ratio, emulsifier HLB, dispersed phase volume). Define your key responses (e.g., EE%, particle size, release profile) [3].
  • Generate DoE Matrix: Use software (e.g., Statgraphics) to create an experimental design like a Draper-Lin Small Composite Design. This will generate a randomized set of experiments (e.g., 18 batches) to probe the factor space efficiently [3].
  • Prepare Microsphere Batches: Use the Emulsion Solvent Evaporation (ESE) method.
    • Prepare a dispersed phase by dissolving/dissolving this compound and polymer (e.g., Eudragit) in a volatile organic solvent (e.g., dichloromethane/acetone mix).
    • Emulsify this phase into a continuous oil phase (e.g., light liquid paraffin) containing an emulsifier (e.g., Span 80). Stir until the solvent evaporates and microspheres harden.
    • Filter, wash with n-hexane, and dry under vacuum [3].
  • Characterize & Analyze Data: For each batch, determine the EE% (see method below). Input all response data into the software to build mathematical models and identify the significant factors and optimal conditions [3].
  • Validate Optimal Formulation: Run a new batch using the software-predicted optimal parameters. Compare the experimental results with the predictions to validate the model [3].

Standard Method for Determining EE:

  • Separate unencapsulated API from the finished formulation (e.g., by centrifugal filtration, dialysis, or gel filtration).
  • Lyse the purified vesicles or dissolve the microspheres in an appropriate solvent.
  • Quantify the amount of encapsulated drug using a specific analytical method (e.g., HPLC-UV). A method for analyzing this compound by reverse-phase HPLC using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been reported [4].
  • Calculate EE% using the formula: EE% = (Amount of encapsulated drug / Total amount of drug used) × 100 [3].

Frequently Asked Questions (FAQs)

Q1: What is the most common mistake leading to low EE? A1: Slow mixing is a primary culprit. The mixing of the organic and aqueous phases must be completed on a millisecond timescale to ensure the rapid formation of uniform nanoparticles before the drug can diffuse away. Using a confined impinging jet (CIJ) mixer or similar turbulent mixing device is often essential [1].

Q2: Can I achieve high EE for a water-soluble compound like this compound? A2: Yes, but it requires strategy. For methods like emulsion solvent evaporation, the high aqueous solubility of the drug is the main challenge, as it promotes diffusion into the external phase during emulsification. Using an optimal drug-to-polymer ratio and a low HLB emulsifier in the continuous phase can significantly improve EE by creating a more hydrophobic barrier [3].

Q3: Are there any trade-offs when I increase EE? A3: Often, yes. A common trade-off is an increase in particle size. Higher lipid or polymer concentrations, which help improve drug loading, can also lead to the formation of larger particles. The goal of optimization is to find the sweet spot where EE is maximized while particle size and polydispersity remain within the acceptable range for your application [1] [3].

Q4: My EE is good initially but drops upon storage. Why? A4: This typically indicates instability of the formulation. The encapsulated drug may be leaking out due to imperfect sealing of the lipid bilayer or degradation of the polymer matrix over time. Adding cholesterol to lipid formulations can increase membrane rigidity and reduce permeability, while optimizing the polymer type and cross-linking can improve the stability of polymeric microspheres [2].

References

Frequently Asked Questions (FAQ) on HPLC Peak Separation

Author: Smolecule Technical Support Team. Date: February 2026

Question Brief Answer
What are the most common causes of poor peak resolution? Issues with the column (aging, contamination), mobile phase (incorrect composition, pH), instrument (flow issues, dead volume), or sample (overloading, matrix effects). [1]
Why are my peaks tailing or fronting? Tailing can be caused by analyte-stationary phase interactions, a contaminated column, or weak mobile phase conditions. Fronting can result from injection volume issues or secondary interactions with the injector. [2]
My single compound is showing a split peak. What should I do? This can be due to a blocked column frit, voids in the column packing, or contamination in the stationary phase. Replacing the frit or the column itself is often necessary. [3]
How can I separate two peaks that are eluting very close together? The most effective approach is to alter selectivity (α). This can be done by changing the column chemistry, the organic modifier (e.g., from acetonitrile to methanol), or the pH of the mobile phase. [4]
What routine maintenance prevents peak shape issues? Use guard columns, filter samples and mobile phases, perform regular column flushing, and store columns in appropriate solvents. [5] [1]

Troubleshooting Guide: Poor Peak Separation

The following flowchart provides a systematic approach to diagnosing and resolving common HPLC peak separation issues.

Start Start: Poor Peak Separation AllPeaks Are all peaks in the chromatogram affected? Start->AllPeaks SpecificPeak Is the issue with a specific peak shape? AllPeaks->SpecificPeak No AllBad All peaks show poor shape (tailing, fronting, broadening) AllPeaks->AllBad Yes SingleSplit A single peak is split SpecificPeak->SingleSplit ClosePeaks Are two or more peaks eluting too close together? SpecificPeak->ClosePeaks AllSplit All peaks are split AllBad->AllSplit TailingFronting Common issue: Tailing or fronting peaks AllBad->TailingFronting ColumnBlockage Likely cause: Blocked column frit AllSplit->ColumnBlockage ReplaceFrit Solution: Replace frit or column ColumnBlockage->ReplaceFrit CheckColumn Check for column damage or contamination TailingFronting->CheckColumn FlushColumn Solution: Flush or replace column CheckColumn->FlushColumn CheckMethod Likely cause: Co-elution of two different compounds SingleSplit->CheckMethod OptimizeMethod Solution: Optimize method parameters (e.g., mobile phase, temperature) CheckMethod->OptimizeMethod ClosePeaks->CheckColumn No PoorResolution Issue: Poor resolution between peaks ClosePeaks->PoorResolution Yes AdjustSelectivity Best approach: Adjust selectivity (α) by changing column chemistry, organic modifier, or pH PoorResolution->AdjustSelectivity MethodDev Solution: Method re-development or optimization AdjustSelectivity->MethodDev

Detailed Diagnosis and Solutions

1. If all peaks are affected:

  • Symptom: All peaks are split.
    • Cause & Solution: A blocked frit at the head of the column disrupts the uniform flow path of the analyte. This usually requires replacing the frit or the entire column. [3]
  • Symptom: All peaks are tailing, fronting, or broad.
    • Cause & Solution: Column degradation is likely, potentially from contamination, void formation, or stationary phase degradation. Flush the column with strong solvents compatible with the stationary phase. If flushing doesn't work, column replacement is necessary. [5] [1]

2. If specific peaks are affected:

  • Symptom: A single peak is split.
    • Cause & Solution: First, confirm it's not a co-elution of two different compounds. Try a smaller injection volume. If two separate peaks appear, you need to optimize your method (e.g., mobile phase composition, temperature). [3]
  • Symptom: Two or more peaks are poorly resolved (overlapping).
    • Cause & Solution: This is a problem of selectivity (α). The most powerful fixes are to change the column chemistry (e.g., switch to a different C18 or a phenyl-based column), change the type of organic modifier (e.g., from acetonitrile to methanol), or, for ionizable compounds, adjust the mobile phase pH. [4]

Experimental Protocols for Key Procedures

Protocol 1: Column Flushing for Contamination Removal

This protocol helps restore column performance by removing strongly retained contaminants. [5] [1]

Step Action Notes and Considerations
1. Preparation Disconnect the column from the detector. Flush solvents to waste, not through the detector flow cell.
2. Flush Direction Flush in the reverse direction. This dislodges particulates trapped at the column inlet. [1]

| 3. Solvent Sequence | Flush with a series of solvents, e.g.: • 10-20 column volumes of a strong solvent (e.g., 100% Acetonitrile or Isopropanol) • 10-20 column volumes of a weak solvent (e.g., 100% Water) • 10-20 column volumes of your storage solvent (e.g., 80% Methanol). | Ensure all solvents are miscible and compatible with your column's stationary phase. [1] | | 4. Re-equilibration | Reconnect the column to the detector and re-equilibrate with the mobile phase. | Equilibrate until a stable baseline is achieved (typically 10-30 column volumes). |

Protocol 2: Method Optimization for Peak Resolution

This is a logical workflow for developing or improving a separation method. [6] [7] [4]

Step Key Parameter to Adjust Goal and Rationale
1. Scouting Screen different column chemistries (C18, C8, phenyl, etc.) and mobile phase pH values. Find a combination that provides the best initial separation and selectivity for your analytes. [7]
2. Optimization Fine-tune the organic solvent composition (gradient or isocratic) and the column temperature. Achieve the best possible resolution and run time. Elevated temperature can increase efficiency. [4]
3. Robustness Testing Deliberately vary critical parameters (e.g., pH ±0.2, temperature ±5°C, flow rate ±0.1 mL/min). Ensure the method remains reliable under small, expected variations in lab conditions. [7]

Proactive Maintenance and Prevention

Preventing problems is more efficient than troubleshooting them. Here are key practices:

  • Use Guard Columns and In-line Filters: These protect the expensive analytical column from particulate matter and strongly retained contaminants, significantly extending its lifespan. [5] [1]
  • Implement Sample Clean-up: Properly prepare samples by filtration (using 0.22 µm or 0.45 µm filters) or centrifugation to remove particulates and simplify the sample matrix. [1] [7]
  • Follow Proper Column Storage: Always store columns in a compatible solvent, as recommended by the manufacturer (e.g., 80% methanol for reversed-phase columns), and seal the ends tightly. [5]

References

optimizing Flurazole nanoparticle size distribution

Author: Smolecule Technical Support Team. Date: February 2026

Optimization Strategies and Parameters

The key to controlling nanoparticle size lies in manipulating synthesis parameters and potentially using advanced data-driven approaches.

  • Data-Driven Optimization (PREP Method): A recent advanced method called the Prediction Reliability Enhancing Parameter (PREP) uses latent variable models to significantly reduce experimental iterations. This approach was successfully used to achieve target nanoparticle sizes for microgels and polyelectrolyte complexes in just two experimental cycles by modeling the relationship between synthesis inputs and particle size outputs [1].
  • Key Parameters for Control: The table below outlines common parameters you can adjust during synthesis to influence particle size and distribution [2] [3].
Parameter Effect on Nanoparticle Size & Distribution Example/Consideration
Reaction Temperature Higher temperatures often accelerate reaction rates & diffusion, favoring smaller, more spherical particles [3]. Critical in precipitation & emulsion polymerization [2].
Concentration Higher precursor concentrations increase nucleation, potentially leading to larger/irregular particles from increased collision [3]. Monomer & surfactant concentration are key levers [2].
pH Affects charge, solubility, & stability of forming particles, influencing final morphology & size [3]. Crucial for self-assembly & polyelectrolyte complexes [1].
Surfactants/Stabilizers Adsorb to particle surfaces, inhibit aggregation, & control growth; type & concentration critical for size distribution [2]. Use surfactants & pH control to maintain size & prevent agglomeration [3].
Solvent Nature Polarity & viscosity influence nucleation & growth rates during methods like nanoprecipitation [2]. Solvent choice is a key factor in dispersion of preformed polymers [2].

Characterization Techniques

Accurate characterization is essential for troubleshooting. Different techniques provide complementary information [4].

Technique Principle Key Strength Important Consideration
Dynamic Light Scattering (DLS) Measures Brownian motion to calculate hydrodynamic size distribution in solution [5] [4]. Rapid analysis, intensity & volume-based distribution [5]. Assumes spherical particles; can be skewed by aggregates or dust [4].
Nanoparticle Tracking Analysis (NTA) Tracks & analyzes movement of individual particles [4]. Provides size & concentration data; good for polydisperse samples [4]. ---
Transmission Electron Microscopy (TEM) High-resolution imaging [4]. Provides direct visual data on core size, shape, & distribution [4]. Requires dry sample under vacuum; does not measure hydrodynamic size [4].

FAQs and Troubleshooting Guide

Q1: My nanoparticles are aggregating after synthesis. How can I improve their stability?

  • Check surface charge: Use zeta potential measurements. A high absolute value (typically > ±30 mV) indicates good electrostatic stabilization. If low, consider adjusting the pH or using different buffers [5] [3].
  • Use a stabilizer: Introduce or increase the concentration of surfactants or steric stabilizers like polyethylene glycol (PEG) in your formulation [2] [6].
  • Consider post-synthesis coating: Apply a coating post-synthesis to improve dispersion and stability [3].

Q2: How can I achieve a narrower, more monodisperse size distribution?

  • Refine mixing: Ensure rapid and uniform mixing during critical steps like solvent displacement or initial monomer addition to promote simultaneous nucleation [2].
  • Control nucleation & growth: Separate the nucleation and growth phases. Techniques like hot-injection can achieve this [2].
  • Purify: Use centrifugation, filtration, or dialysis to remove oversized aggregates or unreacted precursors that broaden the distribution [2].

Q3: My particle size is consistently too large. What parameters should I adjust first?

  • Increase surfactant concentration: A higher surfactant-to-precursor ratio can create more nucleation sites, leading to a larger number of smaller particles [2].
  • Increase mixing energy/shear: Higher shear during homogenization or stirring can break down droplets or particles into smaller entities [2] [3].
  • Reduce precursor concentration: Lowering the concentration of the polymer or monomer can limit particle growth [3].
  • Adjust solvent/anti-solvent ratios: In methods like nanoprecipitation, tweaking these ratios can significantly impact the final particle size [2].

Q4: Which characterization method is best for my nanoparticles?

  • For routine, rapid sizing in liquid: Use DLS [5] [4].
  • To visualize exact shape and core size: Use TEM. Note that this is not a hydrodynamic measurement [4].
  • For samples with multiple populations or to get concentration data: Use NTA [4]. A multi-technique approach is often most reliable.

Experimental Workflow for Size Optimization

The following workflow diagrams outline a general and a data-driven approach to optimizing nanoparticle size.

G Size Optimization Workflow Start Define Target Size & PDI P1 Select Synthesis Method & Initial Parameters Start->P1 P2 Synthesize Nanoparticles (Batch) P1->P2 P3 Characterize (Size, PDI, Zeta Potential) P2->P3 Decision1 Results Meet Target? P3->Decision1 P4 Systematically Adjust Key Parameters Decision1->P4 No End Proceed to Application Testing Decision1->End Yes P4->P2 Refine & Iterate

Advanced Data-Driven Workflow (PREP Method)

For a more efficient, model-based approach as described in the recent research [1]:

G Data-Driven Optimization (PREP) Start Define Target Properties (Size, PDI) Step1 Gather Historical/ Initial Experimental Data Start->Step1 Step2 Build Latent Variable Model (LVM) Step1->Step2 Step3 Perform Model Inversion (LVMI) for Target Step2->Step3 Step4 Run New Experiment with Predicted Inputs Step3->Step4 Step5 Characterize Output (Size, PDI) Step4->Step5 Decision Target Achieved? Step5->Decision End Optimal Process Found Decision->End Yes Update Update Model with New Data Decision->Update No Update->Step2

References

Frequently Asked Questions: Resolving Analytical Interferences

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: What is a primary cause of interference when analyzing fluconazole with LC-MS/MS? A primary cause is co-elution, where another compound exits the chromatography column at the same time as your target analyte, leading to inaccurate mass spectrometric detection [1].

  • Q2: How can I resolve interference from the sample matrix? Using a stable, well-chosen internal standard is a highly effective strategy. It corrects for signal variations and matrix effects. Ensure the internal standard is not already present in your sample and is structurally similar to the analyte [2].

  • Q3: My method lacks sensitivity for fluconazole. What can I improve? Optimizing the sample preparation and chromatographic conditions is key. Using a highly pure diluent and a mobile phase with modifiers like formic acid can enhance ionization efficiency and signal response in mass spectrometry [1].

Troubleshooting Guide: Flurazole Analytical Methods

For a more detailed overview, the table below summarizes specific problems and their verified solutions based on published methods.

Problem / Interference Type Root Cause Recommended Solution Experimental Example / Protocol
Signal Overlap / Co-elution Poor chromatographic separation between analytes or matrix components. Optimize the mobile phase composition, gradient, and column type to improve resolution [1] [3]. Protocol: Use a C18 column (150 x 4.6 mm). Employ an isocratic elution with Acetonitrile:Formic Acid (70:30 v/v) at a flow rate of 0.4 mL/min. This achieved baseline separation of fluconazole (RT: 1.05 min) and ivermectin (RT: 1.10 min) [1].
Polyatomic/Molecular Interference (common in MS) Ions with the same mass-to-charge ratio (m/z) as the analyte, formed from the sample matrix or plasma gases [2]. Use a high-resolution mass spectrometer or employ reaction/collision cell technology. Modifying sample preparation to remove the interfering matrix component is also effective [2]. Context: While not specific to fluconazole, a common example is the 40Ar35Cl interference on 75As. The general solution is to avoid using HCl in sample preparation for that analysis [2].
Low Sensitivity & Signal Response Inefficient ionization of the analyte in the mass spectrometer source. Improve ionization efficiency by optimizing the mobile phase. Using a volatile acid like formic acid often enhances protonation and signal strength [1]. Protocol: Prepare standard and sample solutions in a diluent of Methanol:Water (50:50). The use of formic acid in the mobile phase promoted a strong signal, allowing a low Limit of Quantification (LOQ) of 0.010 µg/mL for fluconazole [1].
Signal Drift & Instability Instrument performance fluctuations over time or variable matrix effects. Use one or more appropriate internal standards (IS). The IS corrects for drift and improves method precision and accuracy [2]. Protocol: Common internal standards for trace analysis include Sc, Ga, Y, Rh, and In. The key is to select an IS not present in the sample and with a mass and behavior similar to the analyte [2].

Experimental Workflow for Interference Resolution

The following diagram outlines a systematic workflow to identify and resolve analytical interferences, integrating the solutions from the troubleshooting guide.

G Start Observed Analytical Interference Step1 1. Check Chromatographic Separation Start->Step1 Step2 2. Suspect Matrix Effect or Signal Drift Step1->Step2 If separation is good Act1 Optimize Mobile Phase & Column (e.g., ACN:Formic Acid 70:30 on C18) Step1->Act1 If co-elution Step3 3. Suspect Low Sensitivity or Specificity Step2->Step3 If signal is stable Act2 Introduce Internal Standard (e.g., Sc, Y, Rh, In) Step2->Act2 If signal unstable Step4 4. Method Validation & Quantification Step3->Step4 If signal is strong Act3 Optimize Sample Prep & MS Conditions (e.g., MeOH:Water diluent, formic acid) Step3->Act3 If signal is weak Act4 Establish Calibration Curve Validate per ICH Guidelines Step4->Act4 Act1->Step2 Act2->Step3 Act3->Step4

Systematic troubleshooting workflow for analytical method interference.

Key Technical Specifications from Validated Methods

For researchers to replicate methods directly, the table below provides precise parameters from a successfully validated LC-MS/MS method for fluconazole.

Parameter Specification for Fluconazole Note / Reference Compound
Linearity Range 100 - 1250 ppb Correlation Coefficient (r²) = 0.999 [1]
Precision (% R.S.D.) 1.58% Indicates high repeatability [1]
Limit of Detection (LOD) 0.0034 µg/mL Sensitivity threshold [1]
Limit of Quantification (LOQ) 0.010 µg/mL Reliable quantitative measurement [1]
Retention Time ~1.05 minutes Method used Ivermectin (RT: 1.10 min) as a dual agent [1]

References

Flurazole Basic Properties and Environmental Fate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key data for Flurazole, which is a herbicide safener often used in seed treatments alongside herbicides like alachlor or metolachlor [1].

Property Value / Description Notes / Significance
IUPAC Name benzyl 2-chloro-4-trifluoromethyl-1,3-thiazole-5-carboxylate [1] -
CAS RN 72850-64-7 [1] -
Molecular Formula C₁₂H₇ClF₃NO₂S [1] -
Molecular Mass 321.70 [1] -
Water Solubility 0.5 mg/L (at 25°C, pH 7) [1] Low. Suggests potential for adsorption to soil/sediment.
Octanol-Water Partition Coefficient (Log P) 3.69 [2] Moderately high. Indicates potential for bioaccumulation.
Soil Degradation Rapidly degraded in soil [2] Breakdown is primarily microbial, forming water-soluble metabolites [2].
Mode of Action Enhances cytochrome P450-mediated oxidative metabolism of the herbicide and its subsequent conjugation [1] Suggests potential metabolic degradation pathways in plants.

Guidance for Designing Degradation Studies

Based on the properties of this compound and established scientific practices, here are methodologies and considerations for identifying its degradation products.

1. Suggested Analytical Techniques Hyphenated chromatographic and spectroscopic techniques are the most appropriate tools for separating and identifying unknown degradation products.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a powerful method for detecting and characterizing degradation products, even in complex matrices. It combines the separation power of liquid chromatography with the high sensitivity and structural elucidation capabilities of mass spectrometry [3] [4] [5].
  • HPLC-ESI-MS/MS: Using Electrospray Ionization (ESI) with HPLC-MS/MS is particularly effective for the analysis of a wide range of organic molecules, including pesticides and pharmaceuticals. The fragmentation patterns (MS/MS spectra) are crucial for proposing structural formulas of unknown compounds [4].

2. Key Experimental Conditions to Test Forced degradation studies should expose the compound to various stress conditions to simulate different environmental and storage scenarios. The following workflow outlines a systematic approach.

Start Start: this compound Parent Compound Hydrolysis Hydrolytic Degradation • Acidic solution (e.g., HCl) • Basic solution (e.g., NaOH) • Neutral water Start->Hydrolysis Oxidation Oxidative Degradation • Hydrogen peroxide (H₂O₂) • Other oxidants Start->Oxidation Photolysis Photolytic Degradation • UV light • Visible light • Simulated sunlight Start->Photolysis Thermal Thermal Degradation • Elevated temperatures (e.g., 40°C, 60°C) Start->Thermal End End: LC-MS/MS Analysis of Degradation Products Hydrolysis->End Oxidation->End Photolysis->End Thermal->End

3. Structural Elucidation Strategy When degradation products are detected, follow a systematic identification process [4]:

  • Use High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass of the molecular ion to propose a molecular formula.
  • Analyze Isotope Distribution: Chlorine and fluorine atoms in this compound have characteristic isotope patterns that can be tracked in its degradation products [4].
  • Interpret MS/MS Fragmentation Patterns: The way a molecule breaks apart in the mass spectrometer provides fingerprints for its structure. Compare the fragments of the degradation product with those of the parent this compound molecule.
  • Cross-Reference with Literature: While direct data on this compound is scarce, the degradation pathways of structurally similar compounds (e.g., containing trichloromethyl-thiazole groups) can offer valuable clues.

Troubleshooting Common Challenges

  • Challenge: Low abundance of degradation products.
    • Solution: Consider using solid-phase extraction (SPE) to preconcentrate your samples before LC-MS/MS analysis. This was successfully used to detect minor photodegradation products in a study on the insecticide ethiprole [6].
  • Challenge: Differentiating excipient peaks from degradation peaks.
    • Solution: Always run a control (placebo) sample containing all formulation ingredients except this compound under the same degradation conditions. This helps identify peaks that are not related to the degradation of the active ingredient [4].
  • Challenge: Lack of reference standards.
    • Solution: Without authentic standards, structural identification remains tentative. However, you can increase confidence by using multiple detection techniques (e.g., UV and MS) and by logically proposing degradation pathways based on the stress conditions applied.

Regulatory Considerations

For drug development, be aware that regulatory agencies like ANVISA (Brazil) have published specific resolutions, such as Resolution No. 964/2025, that define general requirements for conducting forced degradation studies on medicines containing synthetic and semi-synthetic APIs [7]. Adhering to such guidelines is crucial for product registration.

References

Flurazole method robustness improvement

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting Guides

Here are some common questions and solutions related to HPLC method robustness, based on a recent study [1].

Q1: How can I improve the robustness of my RP-HPLC method for dual drug detection? A1: A method validated for Fluconazole and Clobetasol Propionate demonstrates key robustness factors [1]:

  • Stable Chromatographic Conditions: The method uses a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of 0.1% Trifluoroacetic Acid (TFA) in water and 0.1% TFA in acetonitrile, with a specific gradient program [1].
  • Specificity: The method confirmed that the peaks of interest were well-separated from each other and from any potential impurities or degradation products [1].
  • Solution Stability: The analytical solutions of both drugs were found to be stable under various storage temperatures for up to 28 days, which is critical for long-term or multi-day studies [1].

Q2: What are typical system suitability parameters I should monitor? A2: To ensure the HPLC system is performing adequately, the following parameters were assessed [1]:

  • Resolution
  • Retention time
  • Tailing factor
  • Capacity factor

Q3: My method works in the lab but fails in transfer. How can I make it more robust? A3: General strategies for enhancing robustness, supported by current chromatography research, include [2] [3]:

  • Optimize System Stability: Carefully select and control chromatographic conditions to ensure reproducible results between different instruments and operators [2].
  • Leverage Advanced Algorithms: Utilize modern data processing and machine learning tools to assist with tasks like peak tracking and retention time alignment, especially when dealing with complex samples or variable conditions [2] [3].
  • Focus on Robustness-Oriented Optimization: Shift from just optimizing for accuracy to explicitly designing for robustness against environmental and instrumental interference [3].

Experimental Protocol: RP-HPLC-UV for Dual Drug Analysis

The following table summarizes the core parameters of the validated method for the simultaneous detection of Fluconazole (FLU) and Clobetasol Propionate (CP) [1].

Parameter Specification
Analytes Fluconazole (FLU) & Clobetasol Propionate (CP)
Equipment Agilent 1100 HPLC with DAD detector, Zorbax C18 column (250 x 4.6 mm, 5 µm)
Detection Wavelength 250 nm
Injection Volume 20 µL
Column Temperature 24 °C
Mobile Phase A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile

| Gradient Program | - 0-5 min: 35% B at 0.6 mL/min

  • 5-6 min: Linear increase to 1.0 mL/min
  • 5-15 min: Ramp to 100% B
  • 15-20 min: Hold at 100% B | | Retention Times | FLU: ~7.3 min; CP: ~17.4 min | | Linear Range | FLU: 0.25 - 2.5 mg/mL; CP: 5 - 50 µg/mL | | Calibration (R²) | 0.9999 for both drugs |

Systematic Troubleshooting Workflow

This workflow diagrams a logical approach to diagnosing and resolving common HPLC method issues, incorporating general principles of robustness [2] [3].

troubleshooting_workflow Start Start: Method Performance Issue PeakShape Are peak shape and retention time consistent? Start->PeakShape Specificity Is specificity/maintained? (Peak resolution OK?) PeakShape->Specificity Yes CheckParams Verify System Suitability Parameters PeakShape->CheckParams No Sensitivity Is sensitivity/met acceptable? (S/N ratio, calibration) Specificity->Sensitivity Yes Specificity->CheckParams No ReviewMethod Review Method Transfer & Environmental Conditions Sensitivity->ReviewMethod No End Issue Resolved Sensitivity->End Yes CheckParams->ReviewMethod ReviewMethod->PeakShape Re-test after adjustment

The guide is based on a highly relevant and recent study in a pharmaceutical context [1]. The troubleshooting workflow integrates these specific findings with broader, established principles for improving methodological robustness [2] [3].

References

Flurazole Chemical & Analytical Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key chemical and analytical data for Flurazole, which is essential for developing any recovery protocol.

Property Details
IUPAC Name Benzyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate [1]
CAS RN 72850-64-7 [1] [2] [3]
Molecular Formula C₁₂H₇ClF₃NO₂S [1] [2]
Molecular Weight 321.70 g/mol [1] [2]
Log P 3.41 [2]
Water Solubility 0.5 mg/L @ 20°C (pH 7), classified as low [1]
Density 1.488 g/cm³ [3]

| HPLC Method | Column: Newcrom R1 (reverse-phase) [2] Mobile Phase: Acetonitrile (MeCN), Water, Phosphoric Acid [2] MS-compatible MP: Replace Phosphoric Acid with Formic Acid [2] |

Troubleshooting Guide & FAQs

Here are solutions to common challenges when working with this compound, based on its chemical properties.

Q1: How can I improve the recovery of this compound from an aqueous matrix?

  • Challenge: this compound's very low water solubility (0.5 mg/L) [1] can lead to adsorption losses on container surfaces or precipitation, reducing recovery.
  • Solution: The addition of a modest percentage of organic solvent (e.g., 10-20% acetonitrile or methanol) to the aqueous sample can help keep this compound in solution and improve recovery rates.

Q2: What should I do if I get poor peak shape in HPLC analysis?

  • Challenge: Poor peak shape can result from secondary interactions with the column.
  • Solution: The referenced method uses a specialized Newcrom R1 column with low silanol activity to mitigate this issue [2]. If using a standard C18 column, try adding 0.1% formic acid to the mobile phase to suppress silanol interactions.

Q3: How can I adapt the HPLC method for Mass Spectrometry (MS) detection?

  • Solution: For MS-compatible applications, replace the phosphoric acid in the mobile phase with a volatile acid like formic acid, as suggested in the literature method [2].

Experimental Workflow for Method Establishment

Since direct data on recovery enhancement is unavailable, the following workflow provides a systematic approach to develop and optimize your own recovery protocol. The diagram below outlines the key stages.

Start Start: Establish Baseline A Sample Preparation Start->A B HPLC Analysis A->B C Data Review B->C D Optimize Parameter C->D If Recovery Low End Protocol Finalized C->End If Recovery Acceptable E Re-test & Evaluate D->E Re-assess E->C Re-assess

Phase 1: Establish a Baseline

  • Preparation: Use the provided HPLC method (Newcrom R1 column, Acetonitrile/Water/Phosphoric Acid mobile phase) [2] as your starting point.
  • Spiking: Prepare a calibration standard of this compound in a suitable solvent like acetonitrile. Spike a known amount into your blank matrix (e.g., buffer, biological fluid).
  • Extraction: Perform a simple liquid-liquid or solid-phase extraction. Given this compound's properties (Log P ~3.41) [2], an organic solvent like ethyl acetate or a C18 SPE cartridge would be a suitable starting point.
  • Analysis: Run the extracted sample and a non-extracted standard of the same concentration on the HPLC system.

Phase 2: Review & Optimize

  • Calculate Recovery: Compare the peak area of the extracted sample with the non-extracted standard. Recovery (%) = (Peak Area Extracted / Peak Area Standard) * 100
  • Troubleshoot: If recovery is low, proceed to Phase 3.

Phase 3: Iterative Optimization

  • Modify Parameters: Based on the troubleshooting guide, systematically change one variable at a time. Key parameters to optimize include:
    • Extraction Solvent: Polarity and pH.
    • HPLC Mobile Phase: Ratio of organic to aqueous, pH (using formic acid for MS).
  • Re-test: After each modification, re-spike and re-extract the sample to evaluate the impact on recovery.

Key Takeaways for Your Research

  • Start with the Basics: The provided chemical properties and HPLC method are a validated starting point for your analytical work [1] [2].
  • Focus on Solubility: The primary challenge for recovery will likely stem from this compound's low water solubility. Incorporating organic modifiers is the most direct strategy to counter this.
  • A Methodical Approach is Required: In the absence of a pre-optimized recovery protocol, you will need to establish and validate your own using the systematic workflow outlined above.

References

Efficacy Comparison: Terbinafine vs. Fluconazole

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key efficacy data from a randomized, parallel-group clinical study of 60 patients with moderate to severe seborrheic dermatitis. Patients received either oral terbinafine (250 mg daily) or fluconazole (300 mg weekly) for four weeks, with efficacy measured using the Seborrheic Dermatitis Area Severity Index (SDASI) [1].

Efficacy Metric Terbinafine (250 mg/day) Fluconazole (300 mg/week) Statistical Significance
SDASI Score (Before Treatment) 25.64 ± 8.2 27.07 ± 11.20 Not significant between groups [1]
SDASI Score (After Treatment) 3.81 ± 2.81 6.64 ± 5.05 Not significant between groups [1]
Mean Reduction in SDASI 21.65 ± 6.58 20.42 ± 12.34 Not significant between groups [1]
Multivariate Analysis Significantly greater efficacy Less efficacy compared to terbinafine ( P < 0.01 ) (95% CI: 0.63–4.7) [1]
Effect on Itching Significantly reduced (( P < 0.001 )) Significantly reduced (( P < 0.001 )) No significant difference between drugs [1]

Detailed Experimental Protocol

For researchers aiming to replicate or critique this study, the key methodological details are as follows [1]:

  • Study Design: Open-label, randomized, parallel-group clinical trial.
  • Participants: 64 patients enrolled, with 60 completing the study. Participants had moderate to severe seborrheic dermatitis and were free of topical or systemic therapy for at least two weeks prior to the study (washout period).
  • Treatment Regimens:
    • Terbinafine group: 32 patients received 250 mg orally, once daily for 4 weeks.
    • Fluconazole group: 32 patients received 300 mg orally, once weekly for 4 weeks.
  • Primary Endpoints:
    • SDASI: Assessed on the scalp, face, and chest. It graded erythema, papules, and scales (0-3) and the area of involvement (1-5) [1].
    • Itching Intensity: Graded on a 4-point scale (0 = absent; 3 = severe) [1].
  • Assessment Timeline: SDASI and itching scores were calculated before treatment, at the end of the 4-week treatment, and 2 weeks post-treatment.
  • Statistical Analysis: Data were analyzed using independent t-tests, repeated measures ANOVA, and multivariate linear regression.

Mechanism of Action: A Tale of Two Pathways

While both are antifungals, terbinafine and fluconazole work through completely different mechanisms, which explains their distinct pharmacological profiles.

The following diagrams illustrate the key steps in fungal cell membrane synthesis and the different points targeted by each drug.

G Fungal Ergosterol Biosynthesis Pathway Squalene Squalene SqualeneEpoxide 2,3-Oxidosqualene (Squalene Epoxide) Squalene->SqualeneEpoxide Squalene Epoxidase Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps (Incl. Lanosterol Demethylase) Terbinafine Terbinafine Terbinafine->Squalene Inhibits Fluconazole Fluconazole Fluconazole->Lanosterol Inhibits Lanosterol Demethylase

Terbinafine: Fungicidal Allylamine
  • Target Enzyme: Squalene monooxygenase (squalene epoxidase) [2] [3] [4].
  • Mechanism: Inhibition blocks the conversion of squalene to squalene epoxide. This leads to a dual effect:
    • Ergosterol Depletion: Halts the production of ergosterol, an essential component of the fungal cell membrane [2] [3].
    • Squalene Accumulation: Causes the intracellular accumulation of squalene, which is toxic to the fungal cell and leads to cell death [3] [4].
  • Effect: Primarily fungicidal (kills fungus), particularly against dermatophytes [2] [4].
Fluconazole: Fungistatic Azole
  • Target Enzyme: Lanosterol 14α-demethylase (a cytochrome P450 enzyme) [2].
  • Mechanism: Inhibition disrupts the conversion of lanosterol to ergosterol. This results in the accumulation of toxic methylated sterols and a deficient fungal cell membrane [2].
  • Effect: Primarily fungistatic (inhibits fungal growth) [2].

Key Clinical & Research Implications

  • Superior Efficacy in Specific Contexts: While both drugs significantly reduced disease severity, multivariate analysis revealed that terbinafine was more effective than fluconazole in this study on seborrheic dermatitis. The study also suggested that the higher the initial disease severity, the greater the reduction with treatment [1].
  • Drug Interactions: Fluconazole may increase the blood levels and effects of terbinafine, potentially increasing the risk or severity of side effects such as taste disturbance or liver damage. Concomitant use requires careful monitoring [5].
  • Safety Profiles: Both drugs require consideration of hepatotoxicity. Oral terbinafine carries warnings about severe liver damage and is not recommended for patients with chronic or active liver disease [2] [5] [6]. Fluconazole has also been associated with hepatotoxicity and requires caution in patients with liver disease [5].

References

Flurazole method validation ICH guidelines

Author: Smolecule Technical Support Team. Date: February 2026

ICH Validation Parameters for Flurazole

The International Council for Harmonisation (ICH) guidelines define the key parameters required to validate an analytical method. The table below summarizes these core requirements [1].

Parameter Definition Typical Validation Requirement
Specificity Ability to measure the analyte accurately in the presence of other components. Demonstrate that the method can distinguish this compound from impurities, degradants, or matrix components.
Linearity Ability to obtain results directly proportional to the analyte concentration. A minimum of 5 concentration levels. Correlation coefficient (r²) >0.995 is typically expected.
Range The interval between the upper and lower levels of analyte that demonstrates suitable linearity, accuracy, and precision. Established from the linearity study, e.g., 80-120% of the test concentration for an assay.
Accuracy Closeness of agreement between the accepted reference value and the value found. Minimum of 3 concentration levels, each in triplicate (9 determinations). Reported as percent recovery.
Precision (Repeatability) Closeness of agreement between a series of measurements under the same conditions. Minimum of 6 determinations at 100% test concentration, or 3 concentrations with 3 replicates each (9 determinations).
Intermediate Precision Within-laboratory variations (e.g., different days, analysts, equipment). Study the impact of these variables on the analytical results.
Detection Limit (LOD) The lowest amount of analyte that can be detected. Signal-to-noise ratio of 3:1 is a common approach.
Quantitation Limit (LOQ) The lowest amount of analyte that can be quantified with accuracy and precision. Signal-to-noise ratio of 10:1 is a common approach.
Robustness Capacity of the method to remain unaffected by small, deliberate variations in method parameters. Evaluate influence of changes in pH, mobile phase composition, column temperature, flow rate, etc.

Suggested Method & Data Gaps

One source suggests a potential reverse-phase (RP) HPLC method for this compound, which could serve as a starting point for your own development and validation [2].

  • Column: Newcrom R1 (a reverse-phase column with low silanol activity) [2].
  • Mobile Phase: Composed of acetonitrile (MeCN), water, and phosphoric acid [2].
  • MS-Compatibility: For mass spectrometry applications, phosphoric acid should be replaced with formic acid [2].
  • Scalability: The method is noted as being scalable for preparative separation to isolate impurities [2].

Important Note on Data Gaps: The provider of this method states that the data was obtained by a proprietary algorithm and may deviate from actual experimental data. They advise contacting them before use [2]. The search results do not contain the specific experimental data for linearity, accuracy, precision, or other validation parameters for this compound that would be needed for a comprehensive comparison guide.

Detailed Experimental Protocols

While a full protocol for this compound is not available, the general workflow for validating a method like the one suggested above involves several key steps, illustrated in the diagram below.

Start Start Method Validation Prep Preparation of Standard Stock Solution Start->Prep Cal Establish Calibration Curve Prep->Cal Acc Accuracy (Recovery) Study Cal->Acc Prec Precision (Repeatability) Study Acc->Prec LODLOQ LOD/LOQ Determination Prec->LODLOQ Spec Specificity/Robustness Testing LODLOQ->Spec End Report Validation Results Spec->End

The validation process is systematic. For critical steps like Preparation of Standard Stock Solution, a general approach is to accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent to create a primary stock solution, which is then serially diluted to working concentrations [3]. To Establish a Calibration Curve, you would prepare and analyze a minimum of five concentrations across the expected range, plot the peak area versus concentration, and perform linear regression to determine the correlation coefficient, slope, and y-intercept [1].

A Path Forward for Your Research

Given the lack of a fully validated, publicly available method for this compound, here are some practical steps you can take:

  • Contact the Source: Reach out to SIELC Technologies (support@sielc.com) to inquire about the availability of experimental data for their suggested this compound method [2].
  • Consult Primary Literature: Perform a comprehensive search in scientific databases (e.g., SciFinder, PubMed) for peer-reviewed journal articles detailing the analysis and validation of methods for this compound or structurally very similar compounds.
  • Develop and Validate In-House: Use the ICH parameter table and the suggested method conditions as a foundation to develop, optimize, and fully validate your own method in the laboratory. The recent LC-MS/MS method for fluconazole and ivermectin demonstrates the level of detail (e.g., specific instrumentation, column temperature, and exact mobile phase ratio) required for a robust validation [3].

References

comparison of Flurazole analytical techniques

Author: Smolecule Technical Support Team. Date: February 2026

Known Analytical Technique for Flurazole

A specific High-Performance Liquid Chromatography (HPLC) method has been developed for this compound, which can serve as a key point of comparison [1].

Aspect Specification
Technique Reverse-Phase (RP) HPLC [1]
Column Newcrom R1 (low silanol activity) [1]
Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid [1]
MS-compatible Mobile Phase Replace phosphoric acid with formic acid [1]
Scalability Scalable for preparative separation and impurity isolation [1]
Applications Suitable for pharmacokinetics studies [1]

Other Relevant Analytical Techniques

While not specifically documented for this compound in the results, the following techniques are standard for characterizing pharmaceutical compounds and their solid-state properties. You can use these as a basis for comparing against the established HPLC method.

Technique Category Example Techniques Primary Application in Analysis
Chromatography Gas Chromatography (GC), Ion Exchange, Size Exclusion, Affinity Chromatography [2] [3] Separation of mixture components for qualitative and quantitative analysis [3].
Spectroscopy UV/Vis, Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), X-ray Photoelectron Spectroscopy (XPS) [4] [5] Determining chemical structure, identifying functional groups, and quantifying concentration [4].
Solid-State Characterization Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC) [6] Identifying and characterizing different crystalline forms (polymorphs), which affect solubility and stability [6].

Experimental Considerations for Comparison

When designing experiments to compare techniques, here are key protocols and factors to consider based on general analytical principles from the search results:

  • Chromatography Protocol Essentials: The core of a chromatography method is the stationary phase (e.g., the column type) and the mobile phase (e.g., solvent composition) [2] [3]. The method is developed by optimizing these to achieve separation. Purity is often determined by comparing the area of the target peak to the total area of all peaks in the chromatogram [2].

  • Solid-State Analysis Workflow: As shown in the diagram below, characterizing a compound's solid form involves multiple techniques to understand its physical structure [6].

G Start API Sample Tech Analytical Techniques Start->Tech MLevel Molecular Level Tech->MLevel PLevel Particulate Level Tech->PLevel BLevel Bulk Level Tech->BLevel M1 IR / Raman / NMR MLevel->M1 P1 PXRD / DSC / SEM PLevel->P1 B1 Surface Area Analysis, Moisture Titration BLevel->B1 Info Information Obtained Info1 Molecular Structure, Bond Vibrations M1->Info1 Info2 Crystal Structure, Melting Point, Morphology P1->Info2 Info3 Surface Area, Water Content B1->Info3

  • Key Comparison Metrics: To objectively compare techniques, evaluate them based on:
    • Specificity/Selectivity: Ability to distinguish this compound from impurities or degradation products.
    • Sensitivity: Limit of detection (LOD) and quantification (LOQ).
    • Accuracy and Precision: Closeness to the true value and reproducibility of results.
    • Analysis Time and Throughput: How quickly samples can be processed.
    • Cost and Complexity: Including equipment, maintenance, and required operator skill.

References

Flurazole stability indicating assay method

Author: Smolecule Technical Support Team. Date: February 2026

Flurazole Profile and Available Data

The table below summarizes the key identified information for this compound.

Aspect Details
Chemical Name Benzyl 2-chloro-4-trifluoromethyl-1,3-thiazole-5-carboxylate [1]
Primary Use Herbicide safener for compounds like alachlor or metolachlor; often used in seed treatments [1].
Mode of Action Enhances cytochrome P450-mediated oxidative metabolism of the herbicide and its subsequent conjugation [1].
Identified Stability/Risk Factors Information not available in the search results.
Identified Degradation Products Information not available in the search results.
Reported Analytical Methods Information on specific stability-indicating assays is not available.

Framework for Stability-Indicating Methods

Although a direct method for this compound is not found, established scientific guidelines define how such methods should be developed and validated, primarily through Forced Degradation Studies [2].

The core purpose is to develop an analytical method (often chromatographic like HPLC) that can accurately measure the active ingredient while also separating and quantifying any degradation products that form under stress conditions [2]. The typical workflow is summarized in the diagram below.

Start Start Method Development Stress Apply Stress Conditions Start->Stress Analyze Analyze Samples Stress->Analyze Acid Acidic Hydrolysis (e.g., 0.1M HCl) Stress->Acid Forced Degradation Base Basic Hydrolysis (e.g., 0.1M NaOH) Stress->Base Forced Degradation Oxidative Oxidative Stress (e.g., 3% H₂O₂) Stress->Oxidative Forced Degradation Light Photolytic Stress (e.g., UV light) Stress->Light Forced Degradation Heat Thermal Stress (e.g., 60°C) Stress->Heat Forced Degradation Validate Validate the Method Analyze->Validate End Stability-Indicating Method Established Validate->End

Key Experimental Parameters for Forced Degradation

For a study to be valid, specific parameters must be defined and controlled [2]:

  • Acceptable Degradation Range: The induced degradation should typically be between 5% and 30% of the initial active ingredient. This ensures the drug is sufficiently stressed without being completely destroyed [2].
  • Stress Conditions: These are designed to simulate and accelerate long-term storage effects. The table below lists common types of stress applied, with examples from pharmaceutical methods that could serve as a reference model [3] [4].
Stress Condition Example Parameters Purpose Reference from Pharmaceutical Analogs
Acidic Hydrolysis Reflux with 0.1 M HCl for 6 hours [4]. To assess degradation under acidic conditions. Fluconazole stability study [4].
Basic Hydrolysis Reflux with 0.1 M NaOH for 6 hours [4]. To assess degradation under basic conditions. Fluconazole stability study [4].
Oxidative Stress Treatment with 3% v/v H₂O₂ [4]. To evaluate susceptibility to oxidation. Fluconazole stability study [4].
Photolytic Stress Exposure to UVC light (254 nm) [4]. To determine photosensitivity of the compound. Fluconazole capsules study [4].
Thermal Stress Dry heat (e.g., 60°C in an oven) [4]. To understand the effect of elevated temperature. Fluconazole capsules study [4].
Method Validation

Once a method is developed, it must be validated to prove it is reliable and fit for purpose. Key validation parameters include [2]:

  • Specificity: The method must demonstrate that it can separate and accurately analyze the active ingredient from its degradation products.
  • Accuracy, Precision, and Linearity: The method must show it provides correct, reproducible, and proportional results across a specified range.
  • Robustness: The method should remain unaffected by small, deliberate variations in analytical parameters.

Recommendations for Further Research

To proceed with developing or finding a this compound assay method, you could:

  • Consult Patent Literature: Search for patents from the original manufacturers (e.g., Monsanto) as they may contain detailed analytical procedures.
  • Explore Agricultural Guidelines: Refer to guidelines from organizations like the EPA Office of Pesticide Programs or the Food and Agriculture Organization (FAO) which may have specific requirements for pesticide and safener analysis.
  • Adapt General Protocols: Use the forced degradation parameters and validation criteria from pharmaceutical guidelines (like ICH Q1A) and published methods for structurally similar compounds as a template for developing a new method for this compound.

References

Flurazole Comparative Dissolution Profile

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key findings from a 1986 study that compared the effects of flurazole with two other safeners, CGA-92194 and cyometrinil, on metabolic processes in isolated soybean leaf cells. The data shows the percentage stimulation or inhibition of various metabolic activities [1].

Safener Concentration CO2 Fixation (Photosynthesis) Lipid Synthesis DNA Synthesis Protein Synthesis RNA Synthesis
This compound 0.1 μM Significant Stimulation Significant Stimulation Stimulation Stimulation Stimulation
1.0 μM Significant Stimulation Significant Stimulation Stimulation Stimulation Stimulation
10 μM Not Reported Not Reported Not Reported Not Reported Not Reported
100 μM Extreme Inhibition Extreme Inhibition Inhibition Inhibition Inhibition
CGA-92194 & Cyometrinil 0.1, 1, 10 μM Stimulation Stimulation Stimulation Stimulation Stimulation
100 μM Inhibition Inhibition Inhibition Inhibition Inhibition
  • At low concentrations (0.1-1 μM), this compound caused significant stimulation of all metabolic processes, with effects on CO2 fixation and lipid synthesis being particularly pronounced.
  • At a high concentration (100 μM), this compound was "extremely potent" and caused strong inhibition of all processes. The sensitivity order was: Photosynthesis = Lipid synthesis > DNA synthesis > Protein synthesis > RNA synthesis.
  • CGA-92194 and cyometrinil showed similar effects to each other, characterized by stimulation at low concentrations and inhibition only at the highest concentration (100 μM), but their inhibitory effects were not as severe as this compound's at that concentration.

Modern Dissolution Profile Comparison Methods

Since the direct experimental data on this compound is limited, the following overview of current regulatory standards for comparing dissolution profiles may be highly valuable for your research. The European Medicines Agency (EMA) provides clear guidelines on method selection [2].

The workflow below summarizes the decision process for selecting the appropriate statistical method to compare two dissolution profiles, based on the nature of the data and specific regulatory criteria.

Dissolution Profile Comparison Workflow Start Start: Compare Dissolution Profiles Descriptive Descriptive Method Start->Descriptive  Immediate Release &  >85% in 15min? F2_Method Similarity Factor f2 Method Descriptive->F2_Method  No End Report Similarity Conclusion Descriptive->End  Yes F2_Bootstrap f2 Bootstrap Method F2_Method->F2_Bootstrap  High Variability (Prerequisites not met) F2_Method->End  f2 > 50 (Prerequisites met) MSD_Method Multivariate Method (MSD-T2EQ) F2_Bootstrap->MSD_Method  Lower Bound < 50 (Borderline Case) F2_Bootstrap->End  CI Lower Bound > 50 MSD_Method->End  Statistic < Critical Value

Detailed Methodology of Common Approaches [2] [3]:

  • Similarity Factor (f2) Method: This is the most widely recommended method by regulatory agencies. It is a point estimate that calculates the Euclidean distance between mean dissolution profiles of test and reference products [2] [3].

    • Formula: f2 = 50 * log(100 / √(1 + (1/n) * Σ (Rt - Tt)²))
    • Similarity Criterion: f2 ≥ 50 (implies an average difference of ≤10% across time points).
    • Prerequisites: Requires minimal variability (CV < 20% at early time points, <10% at later points) and specific sampling conditions (3+ time points, 12 units each, no more than one mean value >85%) [2] [3].
  • f2 Bootstrap Method: Used when dissolution data shows high variability, violating the prerequisites of the standard f2 method. This resampling technique generates a confidence interval for the f2 value. Similarity is concluded if the lower bound of this interval exceeds 50 [2].

  • Multivariate Statistical Distance (MSD-T2EQ) Method: A more advanced method for borderline cases, such as when mean differences are within 10% but high variability causes the bootstrap f2 to fail. It uses Hotelling's T² statistic to compare profiles while controlling for Type I error ("patient risk") [2].

Interpretation and Modern Context

  • Contextualizing the this compound Data: The 1986 study provides a biological activity profile rather than a standard pharmaceutical dissolution profile. The "dissolution" in this context refers to the compound's interaction with cellular metabolic processes. For modern drug development, you would apply the statistical methods (f2, etc.) to in vitro drug release data collected using apparatus like USP Apparatus 2 or 4 [4] [2].
  • Regulatory Emphasis: Current guidelines stress that the primary goal is to control patient risk (Type I error) – the false conclusion that two different profiles are similar. The choice of comparison method must be statistically valid and justified [2].

References

Flurazole chiral separation method development

Author: Smolecule Technical Support Team. Date: February 2026

Common Chiral Separation Techniques

Technique Principle Typical Scale Key Advantages Common Applications
Diastereomeric Salt Crystallization [1] [2] Reaction with a chiral resolving agent to form separable diastereomeric salts. Preparative, Commercial Well-established, scalable, cost-effective for large volumes. Amines, carboxylic acids; widely used in API production [2].
Chiral Chromatography (HPLC/SFC) [3] [4] Differential interaction with a Chiral Stationary Phase (CSP). Analytical to Preparative High resolution, broad applicability, can be fully automated. Enantiomeric purity testing, isolation of pure enantiomers for R&D [4].
Preferential Crystallization [1] [5] Direct crystallization from a racemic mixture of a conglomerate. Preparative Does not require a chiral resolving agent, solvent-based, high purity [5]. Conglomerate-forming systems (5-10% of organic compounds) [1].
Capillary Electrophoresis (CE) [4] Differential migration in a capillary using a chiral selector in the buffer. Primarily Analytical High efficiency, rapid method development, very low solvent consumption [4]. Chiral drug analysis, method screening, studying chiral interactions.

Experimental Workflow for Method Development

Developing a chiral separation method from scratch is a systematic process. The following diagram outlines a general logical workflow you can adapt for Flurazole, integrating the techniques from the table above.

G Start Start: Racemic Mixture Analysis Analytical Screening Start->Analysis Initial Characterization IsConglomerate Is the compound a conglomerate? Analysis->IsConglomerate PrefCryst Evaluate Preferential Crystallization IsConglomerate->PrefCryst Yes ScreenResolvingAgents Screen Diastereomeric Salt Formation IsConglomerate->ScreenResolvingAgents No ScaleUp Process Scale-Up PrefCryst->ScaleUp ScreenResolvingAgents->ScaleUp

The key experimental phases involved in this workflow are:

  • Analytical Screening: The first step is rapid analysis using techniques like Chiral HPLC/UHPLC or Capillary Electrophoresis (CE) to determine if separation is feasible [3] [4]. You would screen multiple Chiral Stationary Phases (CSPs) or chiral selectors to find a system that provides baseline resolution.
  • Conglomerate Testing: In parallel, determine if this compound is a conglomerate (its enantiomers crystallize separately). This can be done using techniques like solid-state spectroscopy or by attempting direct crystallization [1] [2]. If it is a conglomerate, Preferential Crystallization becomes a viable, solvent-efficient path that doesn't require chiral agents [5].
  • Preparative Pathway Development:
    • If a good chiral chromatographic method is found, it can be scaled directly from analytical to preparative HPLC or SFC to isolate milligram to gram quantities for initial testing [3].
    • For larger-scale production, Diastereomeric Salt Crystallization is often the most cost-effective method [2]. This involves screening various chiral acids or bases to find a pair that forms a stable, crystalline salt with high enantiomeric purity.

How to Proceed with this compound

Given the lack of a direct method, here are some concrete steps you can take to develop a chiral separation for this compound:

  • Initiate Analytical Screening: Contact a company that specializes in chiral chromatography (e.g., Daicel Chiral Technologies) to request a screening service [3]. They can quickly test your this compound sample against a comprehensive library of CSPs to identify a lead.
  • Explore the Single HPLC Method Found: The one method located uses a reverse-phase (Newcrom R1) column, not a chiral column [6]. You could use this to establish the compound's basic retention behavior and purity before attempting chiral separation.
  • Investigate Salt Formation Potential: Examine the this compound structure for functional groups (e.g., acidic or basic sites) that could form diastereomeric salts with common resolving agents like tartaric acid or 1-phenylethylamine [1] [2].

References

Flurazole forced degradation studies protocol

Author: Smolecule Technical Support Team. Date: February 2026

Known Information on Flurazole

This compound is a seed protectant (safener) used in agriculture to protect grain sorghum from herbicide injury [1]. Its basic chemical properties are summarized in the table below, which are essential for selecting analytical methods [2].

Property Specification
CAS Number 72850-64-7 [2]
Molecular Formula C12H7ClF3NO2S [2]
Molecular Weight 321.701 g/mol [2]
IUPAC Name Benzyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate [2]
LogP 3.41 [2]

One search result indicated that this compound can be analyzed using a reverse-phase (RP) HPLC method with a mobile phase containing acetonitrile, water, and phosphoric acid (which can be replaced with formic acid for MS-compatible applications) [2].

Framework for Forced Degradation Studies

Forced degradation studies are performed to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods [3]. The following general framework, based on standard practices for pharmaceutical development, can be adapted for this compound.

1. Objective Definition The primary goals are to identify major degradation pathways, isolate and characterize degradation products, and validate analytical methods as stability-indicating [3].

2. Stress Condition Selection Common stress conditions and the degradation pathways they typically induce are listed in the table below [3].

Stress Condition Typical Degradation Pathways to Investigate
Thermal (e.g., 40°C, 60°C) Aggregation, fragmentation, deamidation, oxidation.
Hydrolytic (Acid & Base) Hydrolysis, deamidation, fragmentation.
Oxidative (e.g., hydrogen peroxide) Oxidation of methionine, cysteine, or other susceptible residues.
Photolytic (per ICH guidelines) Photodegradation products.

3. Protocol Execution and Analysis

  • Exposure: Expose this compound to the selected stress conditions. A common approach is to aim for approximately 5-20% degradation to avoid secondary reactions [3].
  • Monitoring: Use techniques like HPLC-UV to monitor the decline of the parent compound and the emergence of degradation products.
  • Characterization: Employ advanced methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the structures of the degradation products [2] [3].

The workflow for planning and executing these studies can be visualized as follows:

Start Define Study Objectives Conditions Select Stress Conditions Start->Conditions Execute Execute Stress Studies Conditions->Execute Analyze Analyze Degradation Products Execute->Analyze Report Report & Method Validation Analyze->Report

How to Proceed Without a Specific Protocol

Given the lack of a published protocol for this compound, your next steps should be:

  • Start with the General Framework: Use the tables and flowchart above as a blueprint. Begin with mild stress conditions and adjust based on the observed degradation.
  • Leverage the Chemical Structure: The structure of this compound contains a thiazole ring, an ester, and a chlorine atom. Focus on conditions that challenge these, such as acid/base hydrolysis for the ester and oxidative stress for the heterocycle [3].
  • Develop a Stability-Indicating Method: The ultimate goal is to have an HPLC or LC-MS method that can separate this compound from all its degradation products. The mentioned RP-HPLC method is a good starting point for development and validation [2].

References

×

XLogP3

4.5

Melting Point

52.0 °C

UNII

07H7L3RT69

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

2.93e-07 mmHg

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

72850-64-7

Wikipedia

Flurazole

Use Classification

Agrochemicals -> Safeners

General Manufacturing Information

5-Thiazolecarboxylic acid, 2-chloro-4-(trifluoromethyl)-, phenylmethyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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